molecular formula C15H21NO8 B050093 Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate CAS No. 179688-26-7

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Cat. No.: B050093
CAS No.: 179688-26-7
M. Wt: 343.33 g/mol
InChI Key: VOHOFZNVWZWVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a high-purity chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a nitroaromatic core solubilized by two 2-methoxyethoxy side chains, makes it a versatile precursor for the development of more complex molecules. This compound is particularly recognized for its role as a key building block in the synthesis of quinoline and quinazoline derivatives, which are privileged scaffolds in drug discovery. Researchers utilize this benzoate ester to access compounds with potential biological activity, including kinase inhibitors and other targeted therapeutic agents. The electron-withdrawing nitro group and the solubilizing side chains are critical for its reactivity and integration into multi-step synthetic pathways. This product is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-13(23-7-5-20-2)14(24-8-6-21-3)10-12(11)16(18)19/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHOFZNVWZWVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458151
Record name Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-26-7
Record name Benzoic acid, 4,5-bis(2-methoxyethoxy)-2-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179688-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key chemical intermediate primarily recognized for its crucial role in the synthesis of targeted cancer therapeutics, most notably Erlotinib.[1][2] Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and other malignancies.[2][3] The molecular structure of this nitrobenzoate derivative, featuring two methoxyethoxy side chains, enhances its solubility and makes it a versatile precursor for the construction of complex heterocyclic systems like quinazolines, which are prominent scaffolds in drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, along with detailed experimental protocols for its preparation and subsequent chemical transformations.

Chemical and Physical Properties

This compound is typically an amber or yellow oil.[3][4] Its structure comprises a benzoate core with an ethyl ester, a nitro group at the 2-position, and two 2-methoxyethoxy groups at the 4 and 5 positions. These side chains are critical for its solubility and reactivity in multi-step synthetic pathways.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 179688-26-7[2]
Molecular Formula C₁₅H₂₁NO₈[1]
Molecular Weight 343.33 g/mol [1]
Appearance Amber/Yellow Oil[3][4]
Boiling Point 467.8 ± 45.0 °C (Predicted)[3]
Density 1.215 g/cm³ (Predicted)[3]
Solubility Slightly soluble in DMSO and Ethyl Acetate[3]
Storage 2-8°C in a refrigerator[4]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

Technique Data (Predicted/Analogous) Interpretation
¹H NMR Predicted shifts would include signals for: Aromatic protons (~7.0-8.0 ppm), Ethyl ester protons (quartet ~4.4 ppm, triplet ~1.4 ppm), Methoxyethoxy protons (multiplets ~3.5-4.2 ppm), and Methyl protons (singlets ~3.4 ppm).The number, multiplicity, and integration of peaks would confirm the presence of the different proton environments in the molecule.
¹³C NMR Predicted shifts would include signals for: Carbonyl carbon (~165 ppm), Aromatic carbons (~110-160 ppm), Methoxyethoxy carbons (~60-75 ppm), Ethyl ester carbons (~14, 61 ppm), and Methyl carbons (~59 ppm).The chemical shifts would correspond to the different carbon environments, including the ester, aromatic ring, and ether functionalities.
IR Spectroscopy Expected characteristic peaks: ~1720-1730 cm⁻¹ (C=O stretch of the ester), ~1520-1530 cm⁻¹ and ~1340-1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), ~1200-1300 cm⁻¹ (C-O stretches of ethers and ester), ~2850-3000 cm⁻¹ (C-H stretches of alkyl groups).These peaks are indicative of the key functional groups present in the molecule.
Mass Spectrometry Predicted m/z for [M+H]⁺: 344.13398.The molecular ion peak would confirm the molecular weight of the compound.

Experimental Protocols

The synthesis of this compound is a multi-step process, followed by its reduction to a key amine intermediate for further drug synthesis.

Synthesis of this compound

This synthesis involves the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Experimental Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate (172.6 g) in acetic acid (954.1 g) at room temperature with stirring until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (33.2 g) to the reaction mixture while maintaining the temperature between 0-5°C.

  • Nitration: Add 65% nitric acid (160.8 g) dropwise to the mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for approximately 18 hours. Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, pour the reaction mixture into 1048 g of ice water. Extract the aqueous layer with toluene (3 x 873 g).

  • Neutralization and Extraction: Adjust the pH of the aqueous layer to approximately 8 with a 2 mol/L solution of sodium bicarbonate. Extract the neutralized aqueous layer once more with 350 g of toluene.

  • Washing and Drying: Combine all the organic phases and wash with saturated saline solution (1048 g). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield this compound as an oil.

Reduction to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

The nitro group of this compound is reduced to an amine group via catalytic hydrogenation.

Experimental Procedure:

  • Reaction Setup: In a hydrogenation apparatus, dissolve this compound (e.g., 0.1 mole) in 150 mL of 95% ethanol.

  • Catalyst Addition: Add platinum oxide (PtO₂) catalyst (e.g., 0.2 g) to the solution.

  • Hydrogenation: Seal the reaction vessel and introduce hydrogen gas to a pressure of approximately 50 psi. Shake the mixture vigorously.

  • Reaction Monitoring: The reaction is typically complete when the theoretical amount of hydrogen has been absorbed (approximately 3 molecular equivalents).

  • Catalyst Removal: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Remove the ethanol from the filtrate by distillation under reduced pressure.

  • Purification: The resulting crude ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be further purified by recrystallization from a suitable solvent system if necessary.

Role in Signaling Pathways and Drug Development

This compound is a precursor to Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Erlotinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream pathways like the Ras/MAPK and PI3K/Akt pathways. This inhibition ultimately leads to reduced tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates ADP ADP Dimerization->ADP Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Erlotinib Erlotinib Erlotinib->Dimerization Inhibits ATP ATP ATP->Dimerization Phosphorylates MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt Pathway PI3K->Akt Survival Cell Survival Akt->Survival

EGFR Signaling Pathway Inhibition by Erlotinib

Experimental Workflow

The overall process from the starting material to the key amine intermediate involves a series of well-defined steps, including reaction, workup, and purification.

Experimental_Workflow Start_Nitration Start: Ethyl 3,4-bis(2-methoxyethoxy)benzoate Nitration Nitration (HNO₃, H₂SO₄, Acetic Acid) Start_Nitration->Nitration Workup_Nitration Workup (Quenching, Extraction, Neutralization) Nitration->Workup_Nitration Product_Nitro Product: this compound Workup_Nitration->Product_Nitro Start_Reduction Start: this compound Product_Nitro->Start_Reduction Intermediate Reduction Catalytic Hydrogenation (H₂, PtO₂) Start_Reduction->Reduction Workup_Reduction Workup (Filtration, Solvent Removal) Reduction->Workup_Reduction Product_Amine Product: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Workup_Reduction->Product_Amine

Synthetic Workflow for Key Intermediates

Safety Information

Appropriate safety precautions must be taken when handling this compound and the reagents used in its synthesis.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Synthesis Hazards: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (nitric and sulfuric acid). The reaction must be cooled appropriately, and the acids should be handled with extreme care.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

An In-Depth Technical Guide to Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of various pharmaceutical compounds, most notably tyrosine kinase inhibitors such as Erlotinib.[1][2] Erlotinib is a significant drug used in the treatment of non-small-cell lung cancer.[3] The unique structure of this nitrobenzoate derivative, featuring two methoxyethoxy side chains, imparts desirable solubility and reactivity characteristics for its application in multi-step organic syntheses. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and its involvement in significant biochemical pathways.

Chemical and Physical Properties

This compound is an amber-colored oil at room temperature.[4] Its core structure consists of a benzoate ring substituted with a nitro group and two 2-methoxyethoxy groups, which enhance its solubility in organic solvents.

PropertyValueReference
CAS Number 179688-26-7[4]
Molecular Formula C₁₅H₂₁NO₈[4]
Molecular Weight 343.33 g/mol [4]
Appearance Amber Oil[4]
Boiling Point 467.8°C[4]
Density 1.215 g/cm³[4]
Solubility Slightly soluble in DMSO and Ethyl Acetate[5]
Storage 2-8°C Refrigerator[5]

Spectral Data

Technique Data Reference
¹H-NMR (CDCl₃) 1.32-1.36 (t, 3H, CH₃CH₂), 3.44 (s, 6H, 2x OCH₃), 3.71-3.81(m, 4H, 2x CH₂O), 4.23-4.27 (m, 4H, 2x CH₂O), 4.34-4.36 (q, 2H, CH₂), 7.13 (s, 1H, HAr), 7.50 (s, 1H, HAr)[2]
LC-MS/MS A validated method uses a C18 column with isocratic elution (0.1% formic acid/acetonitrile, 42:58 v/v) and electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[4][6]

Experimental Protocols

Synthesis of this compound

This protocol describes the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate to yield the target compound.[2][4]

Materials:

  • Ethyl 3,4-bis(2-methoxyethoxy)benzoate

  • Nitric acid

  • Glacial acetic acid

  • Ice

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate in glacial acetic acid and cool the mixture to 0-5°C in an ice bath.

  • Slowly add nitric acid to the cooled solution while maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for 24 hours.

  • Pour the reaction mixture into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain this compound as an amber oil. The reported yield is approximately 92.75%.[2]

Analytical Protocol: LC-MS/MS for Trace Level Quantification

This method is designed for the sensitive detection of this compound.[6]

Instrumentation:

  • Liquid Chromatograph with a tandem mass spectrometer (LC-MS/MS)

  • Column: Purosphere Star RP-18e (100 mm x 4.6 mm, 3.0 µm)

  • Mass Spectrometer: Applied Biosystems Sciex QTRAP-5500 or equivalent with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase: 0.1% formic acid in water and acetonitrile (42:58 v/v)

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Role in Signaling Pathways and Drug Development

This compound is a pivotal precursor in the synthesis of Erlotinib, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[7] EGFR is a key receptor in signaling pathways that regulate cell proliferation, differentiation, and survival.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib functions by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signaling pathways.

The synthesis of Erlotinib from this compound involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the quinazoline core and introduce the 3-ethynylphenylamino side chain.

Synthesis_Pathway A Ethyl 4,5-bis(2-methoxyethoxy) -2-nitrobenzoate B Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate A->B Reduction (e.g., Pd/C, H₂) C 6,7-bis(2-methoxyethoxy) -3H-quinazolin-4-one B->C Cyclization D 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline C->D Chlorination E Erlotinib D->E Condensation with 3-ethynylaniline

Synthesis pathway of Erlotinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits (binds to tyrosine kinase domain) EGF EGF (Ligand) EGF->EGFR

EGFR signaling pathway and inhibition by Erlotinib.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[8]

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry place in a tightly sealed container.[1]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water.[8]

Conclusion

This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of targeted cancer therapies. Its well-defined chemical properties and synthetic pathways make it a compound of high interest to researchers in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for its application in the laboratory. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key intermediate in the development of pharmaceutical compounds, notably as a precursor in the synthesis of the tyrosine kinase inhibitor Erlotinib.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process commencing with the O-alkylation of ethyl 3,4-dihydroxybenzoate, followed by the nitration of the resulting intermediate.

Step 1: O-Alkylation

The initial step involves the Williamson ether synthesis, where the hydroxyl groups of ethyl 3,4-dihydroxybenzoate are alkylated using 1-methoxy-2-bromoethane in the presence of a base, typically potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). This reaction yields Ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Step 2: Nitration

The intermediate, Ethyl 3,4-bis(2-methoxyethoxy)benzoate, undergoes electrophilic aromatic substitution in the form of nitration. This is achieved by treating the intermediate with a nitrating agent, such as a mixture of nitric acid and acetic acid, at a reduced temperature to regioselectively introduce a nitro group onto the benzene ring, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

Compound Step Molecular Formula Molecular Weight ( g/mol ) Yield (%) Purity (%) Physical Appearance
Ethyl 3,4-bis(2-methoxyethoxy)benzoateO-AlkylationC₁₅H₂₂O₆298.3394.3-Yellow solid
This compoundNitrationC₁₅H₂₁NO₈343.3392.75>95 (HPLC)Amber oil

Experimental Protocols

Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Materials:

  • Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol)[3]

  • Potassium carbonate (K₂CO₃) (1.82 g, 13.0 mmol)[3]

  • 1-methoxy-2-bromoethane (1.0 mL)[3]

  • Dimethylformamide (DMF) (10 mL)[3]

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in DMF (10 mL) is heated to 100°C and stirred for 1 hour.[3]

  • The reaction mixture is then cooled to 50°C, and 1-methoxy-2-bromoethane (1.0 mL) is added.[3]

  • The mixture is subsequently heated at 80°C for 2 hours.[3]

  • After cooling to room temperature, the solid is filtered and washed with ethyl acetate (10 mL).[3]

  • The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to afford Ethyl 3,4-bis(2-methoxyethoxy)benzoate as a yellow solid (yield: 94.3%).[3]

Characterization Data (¹H-NMR):

  • ¹H-NMR (500 MHz, CDCl₃) δ (ppm): 1.37 (t, 3H, CH₃-CH₂, J = 7.0 Hz), 3.45 (s, 3H, CH₃O), 3.46 (s, 3H, CH₃O), 3.80 (m, 4H, 2x CH₃OCH₂), 4.20 (m, 4H, 2x CH₃OCH₂CH₂O), 4.34 (q, 2H, CH₃CH₂, J = 7.0 Hz), 6.90 (d, 1H, J = 8.5 Hz, H-5), 7.58 (d, 1H, J = 2.0 Hz, H-2), 7.66 (dd, 1H, J = 8.5 & 2.0 Hz, H-6).[3]

Synthesis of this compound

Materials:

  • Ethyl 3,4-bis(2-methoxyethoxy)benzoate (500 mg, 2.0 mmol)[3]

  • Concentrated Nitric Acid (HNO₃) (4.5 mL)[3]

  • Acetic Acid (CH₃COOH) (1.9 mL)[3]

  • Ice water

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Concentrated nitric acid (4.5 mL) is added dropwise to a solution of Ethyl 3,4-bis(2-methoxyethoxy)benzoate (500 mg, 2.0 mmol) in acetic acid (1.9 mL) at 0–5°C.[3]

  • The mixture is then stirred at room temperature for 24 hours.[3]

  • The reaction mixture is poured into ice water, and ethyl acetate is added.[3]

  • The organic phase is washed with sodium bicarbonate solution and brine.[1]

  • The solvent is removed in vacuo to afford this compound (yield: 92.75%).[1]

Characterization Data (¹H-NMR):

  • ¹H-NMR (CDCl₃): 1.32-1.36 (t, 3H, CH₃CH₂, ³J= 7.20 Hz), 3.44 (s, 6H, 2x OCH₃), 3.71-3.81(m, 4H, 2x CH₂O), 4.23-4.27 (m, 4H, 2x CH₂O), 4.34-4.36 (q, 2H, CH₂, ³J=7.20 Hz), 7.13 (s, 1H, HAr,), 7.50 (s, 1H, HAr).[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Pathway A Ethyl 3,4-dihydroxybenzoate B Ethyl 3,4-bis(2-methoxyethoxy)benzoate A->B O-Alkylation C This compound B->C Nitration reagent1 1-methoxy-2-bromoethane, K2CO3, DMF reagent2 HNO3, CH3COOH

Synthesis of this compound.

References

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its molecular structure, which features a nitroaromatic core functionalized with two 2-methoxyethoxy side chains, makes it a versatile precursor for the synthesis of more complex molecules. This compound is particularly notable for its role as a crucial building block in the preparation of quinoline and quinazoline derivatives, which are important scaffolds in the development of therapeutic agents. One of the most prominent applications of this compound is in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain types of cancer.[1][2][3]

Chemical Identity and Properties

The systematic IUPAC name for this compound is this compound.[1] Below is a summary of its key chemical and physical properties.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 179688-26-7[1]
Molecular Formula C₁₅H₂₁NO₈[1]
Molecular Weight 343.33 g/mol [1]
Appearance Amber oil[1]
Boiling Point 467.8 °C (Predicted)[4]
Density 1.215 g/cm³[1][4]
Solubility Slightly soluble in DMSO and Ethyl Acetate[4]
Storage +4°C or Refrigerator[1][4]
InChI InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-13(23-7-5-20-2)14(24-8-6-21-3)10-12(11)16(18)19/h9-10H,4-8H2,1-3H3[1]
SMILES CCOC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])OCCOC)OCCOC[1][5]

Experimental Protocols

This compound is a pivotal intermediate in multi-step syntheses. The following are detailed experimental protocols for its synthesis and its subsequent conversion to a key amino derivative.

Synthesis of this compound

This procedure details the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Materials:

  • Ethyl 3,4-bis(2-methoxyethoxy)benzoate

  • Concentrated Nitric Acid (HNO₃)

  • Acetic Acid (CH₃COOH)

  • Ice water

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate in acetic acid in a suitable reaction vessel.

  • Cool the solution to 0–5 °C using an ice bath.

  • Add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature between 0–5 °C.[6]

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.[6][7]

  • Pour the reaction mixture into ice water.

  • Extract the product into ethyl acetate.

  • Wash the organic phase sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.[7] A purity of 92% can be expected.[1]

Reduction of this compound

This protocol describes the reduction of the nitro group to an amine, a critical step in the synthesis of Erlotinib.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ammonium formate or Hydrogen gas (H₂)

  • 2-Propanol or other suitable solvent

  • Water

  • Ethyl acetate

Procedure using Pd/C and Ammonium Formate:

  • To a flask containing Pd/C, add a solution of ammonium formate in water and stir for one minute to activate the catalyst.[7]

  • Add this compound dissolved in 2-propanol to the reaction mixture.

  • Stir the mixture at room temperature for approximately 20 minutes.[6][7]

  • Monitor the reaction to completion by thin-layer chromatography.

  • Filter the reaction mixture to remove the catalyst and wash the solid with ethyl acetate and 2-propanol.

  • Evaporate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo to afford ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[7]

Role in Synthesis and Signaling Pathways

The primary significance of this compound lies in its role as a precursor in the synthesis of targeted cancer therapies. The conversion of its nitro group to an amine is a gateway to constructing the quinazoline core of Erlotinib. Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in cell signaling pathways that regulate cell proliferation and survival.[2][6] Dysregulation of the EGFR signaling pathway is a hallmark of several cancers.

Synthesis Pathway of Erlotinib Intermediate

The following diagram illustrates the synthetic route from a precursor to the amino derivative, highlighting the central role of this compound.

G Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate A Ethyl 3,4-bis(2-methoxyethoxy)benzoate B This compound A->B Nitration (HNO3, CH3COOH) C Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate B->C Reduction (Pd/C, NH4HCO2 or H2, PtO2)

Caption: Key steps in the synthesis of an Erlotinib precursor.

References

Physical properties of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic and medicinal chemistry. The information is curated for professionals engaged in research and development.

Core Physical and Chemical Properties

This compound is an organic compound recognized for its role as a versatile precursor in the synthesis of complex molecules, particularly quinoline and quinazoline derivatives.[1] At room temperature, it exists as a yellow or amber oil.[1][2][3]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Weight 343.33 g/mol [1][2][3]
Boiling Point 467.8 ± 45.0 °C (Predicted)[1][4]
Density 1.215 g/cm³[1][4]
Appearance Yellow Oil[2][3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethyl Acetate[2][4]
Storage 2-8°C, Refrigerator[3]

Chemical Identification

Accurate identification is critical for regulatory and research purposes. The following table lists the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 179688-26-7[1][2][3][5]
Molecular Formula C15H21NO8[1][2][3]
IUPAC Name This compound[2]
SMILES CCOC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])OCCOC)OCCOC[1][2]
InChI Key VOHOFZNVWZWVMA-UHFFFAOYSA-N[1][2]
Synonyms 4,5-Bis(2-methoxyethoxy)-2-nitro-benzoic Acid Ethyl Ester[2][3]

Experimental Protocols & Synthesis

Characterization Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The identity and purity of this compound are commonly validated using LC-MS/MS. A typical protocol involves:

  • Column: C18 column (e.g., Purosphere Star RP-18e).[1]

  • Elution: Isocratic elution.[1]

  • Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (e.g., a 42:58 v/v ratio).[1]

  • Detection: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, while UV detection can assess purity, which is typically found to be around 95% via HPLC after synthesis.[1]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that highlights its role as a chemical intermediate. The general workflow begins with a more basic benzoic acid derivative and introduces the required functional groups sequentially.

G General Synthesis Workflow Start 3,4-Dihydroxybenzoic Acid Step1 O-Alkylation (with 1-chloro-2-methoxyethane) Start->Step1 Intermediate1 Alkylated Benzoic Acid Step1->Intermediate1 Step2 Esterification (with Ethanol) Intermediate1->Step2 Intermediate2 Esterified Intermediate Step2->Intermediate2 Step3 Nitration (Nitric Acid in Acetic Acid) Intermediate2->Step3 End Ethyl 4,5-bis(2-methoxyethoxy) -2-nitrobenzoate Step3->End

Caption: A typical multi-step synthesis route for the target compound.

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of APIs. Its primary utility is in the preparation of compounds designed to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][5]

The most critical reaction it undergoes in this context is the reduction of its nitro group (-NO2) to an amine group (-NH2). This transformation yields Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, which is a direct precursor for building the quinazoline core structure found in several EGFR inhibitors, such as Erlotinib.[4][5]

G Role as an Intermediate in Drug Synthesis Start Ethyl 4,5-bis(2-methoxyethoxy) -2-nitrobenzoate Process Reduction of Nitro Group (e.g., using Iron/Acetic Acid) Start->Process Key Reaction Intermediate Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate Process->Intermediate FinalStep Further Cyclization & Synthetic Steps Intermediate->FinalStep Precursor for Quinazoline Core End EGFR Tyrosine Kinase Inhibitors (e.g., Erlotinib) FinalStep->End

Caption: Transformation of the nitrobenzoate into a precursor for EGFR inhibitors.

References

Technical Guide: Solubility and Applications of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant applications of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, a generalized experimental protocol for solubility determination, and the compound's significant role as a chemical intermediate.

Solubility Data

Currently, specific quantitative solubility data for this compound (CAS: 179688-26-7) is not extensively documented in peer-reviewed journals or publicly available databases. The compound is described as a yellow oil at room temperature.[1] The available qualitative solubility information is summarized in the table below.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Ethyl AcetateSlightly Soluble[1]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the quantitative solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:
  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is necessary to ensure a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

    • After the incubation period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the settled solid) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of the compound in the diluted supernatant sample.

    • Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Role as a Key Intermediate in Erlotinib Synthesis

This compound is a crucial intermediate in the synthesis of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The synthesis involves the reduction of the nitro group on the benzoate to an amine, which is a key step in forming the quinazoline core of Erlotinib.[3][4]

G cluster_synthesis Synthesis of Erlotinib cluster_inhibition EGFR Pathway Inhibition Intermediate Ethyl 4,5-bis(2-methoxyethoxy)- 2-nitrobenzoate Amino_Intermediate Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate Intermediate->Amino_Intermediate Reduction of Nitro Group Erlotinib Erlotinib Amino_Intermediate->Erlotinib Further Cyclization and Substitution Reactions EGFR EGFR Tyrosine Kinase Erlotinib->EGFR Inhibition Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activation

Caption: Synthesis of Erlotinib and its inhibitory action on the EGFR signaling pathway.

EGFR Signaling Pathway and Inhibition by Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[5][6][7][8][9] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which ultimately lead to the cellular responses of proliferation and survival.[5][6]

Erlotinib, synthesized from this compound, functions as a tyrosine kinase inhibitor by competing with ATP for the binding site on the intracellular domain of EGFR. This prevents the autophosphorylation and subsequent activation of the downstream signaling pathways, thereby inhibiting the growth and proliferation of cancer cells that are dependent on EGFR signaling.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds to P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-Akt Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation and Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Erlotinib Erlotinib Erlotinib->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.

References

Spectral Data Analysis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active molecules, including the tyrosine kinase inhibitor Erlotinib.[1][2] This document compiles and presents the current understanding of its mass spectrometry characteristics and outlines the synthetic protocol for its preparation. While exhaustive experimental spectral data remains elusive in publicly accessible literature, this guide serves as a valuable resource for researchers working with this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 179688-26-7

  • Molecular Formula: C₁₅H₂₁NO₈

  • Molecular Weight: 343.33 g/mol [1][2]

  • Appearance: Amber oil[1]

Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺344.13398176.9
[M+Na]⁺366.11592182.2
[M-H]⁻342.11942180.2
[M+NH₄]⁺361.16052189.4
[M+K]⁺382.08986178.6
[M+H-H₂O]⁺326.12396173.6
[M]⁺343.12615185.7
[M]⁻343.12725185.7

Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a crucial step in the preparation of Erlotinib. The following protocol is based on the nitration of its precursor, ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Materials:

  • Ethyl 3,4-bis(2-methoxyethoxy)benzoate

  • Nitric acid

  • Acetic acid

Procedure:

  • The starting material, ethyl 3,4-bis(2-methoxyethoxy)benzoate, is dissolved in acetic acid.

  • The solution is cooled to a temperature between 0–5 °C.

  • Nitric acid is added dropwise to the cooled solution while maintaining the temperature.

  • The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, is isolated.

This process is reported to yield the desired product with high purity.[1]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound from its precursor.

Synthesis_Pathway Synthesis of this compound Precursor Ethyl 3,4-bis(2-methoxyethoxy)benzoate Reagents Nitric Acid / Acetic Acid (0-5 °C) Precursor->Reagents Product This compound Reagents->Product Nitration

Caption: Synthetic route to this compound.

Relationship between Compound and Spectral Data

This diagram shows the relationship between the target compound and the available spectral data.

Spectral_Data_Relationship Available Spectral Data for the Target Compound Compound This compound MS Mass Spectrometry (Predicted) Compound->MS provides molecular weight and fragmentation data NMR NMR Data (Not Available) Compound->NMR characterizes proton and carbon environments IR IR Data (Not Available) Compound->IR identifies functional groups

Caption: Relationship between the compound and its spectral data availability.

References

An In-depth Technical Guide to Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, with the CAS Number 179688-26-7, is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the tyrosine kinase inhibitor, Erlotinib Hydrochloride.[1] This guide provides a comprehensive overview of its discovery, synthesis, and chemical properties, with a focus on detailed experimental protocols and quantitative data for researchers in drug development and organic synthesis.

Introduction

This compound is a complex organic molecule characterized by a nitroaromatic core with two 2-methoxyethoxy side chains, which enhance its solubility.[1] Its primary significance lies in its role as a key building block for quinoline and quinazoline derivatives, which are prominent scaffolds in the discovery of targeted cancer therapies.[1] The strategic placement of the nitro group and the methoxyethoxy functionalities makes it a versatile precursor for constructing more complex, biologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 179688-26-7[1]
Molecular Formula C15H21NO8[1]
Molecular Weight 343.33 g/mol [1]
Appearance Amber oil[1]
Purity (via HPLC) 95%[1]
Storage Temperature +4°C[1]

Synthesis and Discovery

The discovery of this compound is intrinsically linked to the development of synthetic routes for Erlotinib. The synthesis is a multi-step process that typically begins with 3,4-dihydroxybenzoic acid. The key steps involve esterification, O-alkylation, and nitration.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,4-dihydroxybenzoate

This initial step involves the esterification of 3,4-dihydroxybenzoic acid.

  • Reagents and Materials:

    • 3,4-dihydroxybenzoic acid

    • Absolute ethanol

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Cool a flask containing 3,4-dihydroxybenzoic acid in an ice bath.

    • Gradually add 15 mL of absolute ethanol while maintaining the temperature at 0°C.

    • Stir the reaction mixture for 30 minutes.

    • Evaporate the excess ethanol.

    • Wash the precipitated residue with a small amount of cold water and dry.

    • Recrystallize the crude product from ethanol to yield Ethyl 3,4-dihydroxybenzoate.

Step 2: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

This step involves the O-alkylation of the hydroxyl groups.

  • Reagents and Materials:

    • Ethyl 3,4-dihydroxybenzoate

    • 1-chloro-2-methoxyethane

    • Solvent (e.g., DMF)

  • Procedure:

    • The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate is achieved through the O-alkylation of Ethyl 3,4-dihydroxybenzoate with 1-chloro-2-methoxyethane. This reaction is a standard procedure in organic synthesis.

Step 3: Synthesis of this compound

The final step is the nitration of the benzene ring.

  • Reagents and Materials:

    • Ethyl 3,4-bis(2-methoxyethoxy)benzoate

    • Nitric acid

    • Acetic acid

    • Reaction vessel

    • Ice bath

  • Procedure:

    • Dissolve Ethyl 3,4-bis(2-methoxyethoxy)benzoate in acetic acid in a reaction vessel.

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add nitric acid to the cooled solution.

    • Maintain the temperature between 0-5°C throughout the addition.

    • After the reaction is complete, the product, this compound, is isolated. This process typically yields a product with 92% purity.[1]

Synthesis Workflow

Synthesis_Workflow A 3,4-Dihydroxybenzoic Acid B Esterification (Ethanol, Acid Catalyst) A->B C Ethyl 3,4-dihydroxybenzoate B->C D O-Alkylation (1-chloro-2-methoxyethane) C->D E Ethyl 3,4-bis(2-methoxyethoxy)benzoate D->E F Nitration (Nitric Acid, Acetic Acid, 0-5°C) E->F G This compound F->G

Caption: Synthetic pathway of this compound.

Role in Signaling Pathways

As a synthetic intermediate, this compound is not directly involved in biological signaling pathways. Its significance lies in its conversion to compounds that are potent inhibitors of signaling molecules. The nitro group is typically reduced to an amine, which then serves as a key functional group for the construction of the quinazoline core of Erlotinib. Erlotinib, in turn, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical component of cell signaling pathways that regulate cell proliferation, survival, and differentiation.

Downstream Application Workflow

Downstream_Application A This compound B Reduction of Nitro Group A->B C Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate B->C D Cyclization and further reactions C->D E Erlotinib D->E F Inhibition of EGFR Tyrosine Kinase E->F

Caption: Conversion to the EGFR inhibitor Erlotinib.

Conclusion

This compound is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics. The synthetic route, while multi-stepped, is well-established, allowing for the production of this key precursor with high purity. Understanding the detailed experimental protocols and the chemical properties of this compound is essential for researchers and professionals involved in the development and manufacturing of advanced pharmaceuticals. Further research into optimizing the synthesis and exploring its potential as a precursor for other novel therapeutic agents remains an area of active interest.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Erlotinib from Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, starting from ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. The described multi-step synthesis is a common and effective route for obtaining this crucial anti-cancer therapeutic.

Introduction

Erlotinib (marketed as Tarceva®) is a vital medication in the treatment of non-small-cell lung cancer and pancreatic cancer.[1][2][3] Its mechanism of action involves the inhibition of EGFR tyrosine kinase, which blocks the signaling pathways responsible for tumor cell growth and proliferation.[2] The synthesis of Erlotinib is a multi-step process, and this document outlines a well-established pathway commencing with this compound. This starting material serves as a key building block for constructing the quinazoline core of the Erlotinib molecule.[4]

The overall synthetic strategy involves four primary transformations:

  • Reduction of the nitro group to an amine.

  • Cyclization to form the quinazolinone ring.

  • Chlorination to activate the 4-position of the quinazoline ring.

  • Nucleophilic Aromatic Substitution to introduce the 3-ethynylaniline side chain.

This document provides detailed experimental protocols for each of these steps, along with tabulated quantitative data for yields and reaction conditions. Additionally, diagrams illustrating the experimental workflow and the targeted signaling pathway are included to provide a comprehensive guide for researchers.

Experimental Protocols

Step 1: Reduction of this compound to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

This initial step involves the reduction of the nitro group on the benzene ring to an amine, which is essential for the subsequent cyclization reaction. A common and efficient method for this transformation is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen source.[5] This method is often preferred over using high-pressure hydrogen gas due to its enhanced safety and milder reaction conditions.[5]

Protocol:

  • To a flask containing 10% Pd/C (0.31 g per 1 g of starting material), add 2-propanol (11.7 mL per 1 g of starting material).

  • Prepare a solution of ammonium formate (1.84 g per 1 g of starting material) in water (1.17 mL per 1 g of starting material) and add it to the flask.

  • Stir the mixture for 1 minute at room temperature to activate the catalyst.[5][6]

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 20 minutes.[5][7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid residue with ethyl acetate and 2-propanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extract the residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[5][7]

Step 2: Cyclization to 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

The formation of the quinazoline ring is achieved through the cyclization of the amino ester with a formylating agent. Formamide, in the presence of ammonium formate, is commonly used for this purpose, where it serves as both a reactant and a solvent at elevated temperatures.[5]

Protocol:

  • Combine ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with ammonium formate and formamide.[5]

  • Heat the reaction mixture to 160°C and stir for 8 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, the product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, can be isolated and purified by recrystallization or column chromatography.

Step 3: Chlorination to 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

The hydroxyl group of the quinazolinone is converted to a chlorine atom to create a reactive site for the final substitution reaction. This is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][8]

Protocol:

  • Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in a suitable solvent like toluene or dichloromethane.[8]

  • Add a chlorinating agent, for example, phosphorus oxychloride, and a catalytic amount of N,N-dimethylformamide (DMF).[8]

  • Reflux the mixture for approximately 1.5 to 8 hours.[5][8]

  • After the reaction is complete, carefully quench the excess chlorinating agent.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[8]

Step 4: Synthesis of Erlotinib

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is displaced by the amino group of 3-ethynylaniline. This reaction is typically carried out in an acidic aqueous medium.[5]

Protocol:

  • Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in water.[9]

  • Add 3-ethynylaniline to the suspension.

  • Heat the mixture to approximately 30-40°C.[6][9]

  • Add a catalytic amount of concentrated hydrochloric acid.[6][9]

  • Maintain the reaction at 40°C for 1 hour.[6]

  • The product, Erlotinib hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.[9]

Data Presentation

The following table summarizes the quantitative data for each step in the synthesis of Erlotinib.

StepProductReagentsSolventTemperature (°C)TimeYield (%)
1. Reduction Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoatePd/C, Ammonium Formate2-Propanol, WaterRoom Temp20 min~92.3
2. Cyclization 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneAmmonium Formate, FormamideFormamide1608 h-
3. Chlorination 4-chloro-6,7-bis(2-methoxyethoxy)quinazolinePOCl₃, DMFToluene70-803 h-
4. Condensation Erlotinib Hydrochloride3-ethynylaniline, HClWater401 h~87.5

Note: Yields can vary based on reaction scale and purification methods.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway from the starting material to Erlotinib.

Synthesis_Workflow start This compound intermediate1 Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate start->intermediate1 Reduction (Pd/C, NH4HCO2) intermediate2 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one intermediate1->intermediate2 Cyclization (Formamide, NH4HCO2) intermediate3 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate2->intermediate3 Chlorination (POCl3) end_product Erlotinib intermediate3->end_product Condensation (3-ethynylaniline)

Caption: Synthetic workflow for Erlotinib.

Erlotinib's Mechanism of Action: EGFR Signaling Pathway

Erlotinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway inhibited by Erlotinib.

References

Application Note: Synthesis of Ethyl 5-Nitro-3,4-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its nitration is a crucial step to introduce a nitro group onto the aromatic ring, which can then be further functionalized. This document provides a detailed protocol for the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate to yield ethyl 5-nitro-3,4-bis(2-methoxyethoxy)benzoate. The procedure outlined is based on established methods for the nitration of substituted ethyl benzoates.

Experimental Protocol

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
Ethyl 3,4-bis(2-methoxyethoxy)benzoateC15H22O6298.331.0 eq
Concentrated Sulfuric Acid (98%)H2SO498.084.0 eq
Concentrated Nitric Acid (70%)HNO363.011.5 eq
Crushed IceH2O18.02As needed
EthanolC2H5OH46.07For recrystallization
Distilled WaterH2O18.02For washing

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • Vacuum source

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry test tube, carefully add 1.5 equivalents of concentrated nitric acid.

    • Cool the test tube in an ice bath.

    • Slowly, and with constant swirling, add 1.5 equivalents of concentrated sulfuric acid to the nitric acid.

    • Allow the nitrating mixture to cool in the ice bath.

  • Reaction Setup:

    • Place 1.0 equivalent of ethyl 3,4-bis(2-methoxyethoxy)benzoate into a round-bottom flask equipped with a magnetic stir bar.

    • Add 2.5 equivalents of concentrated sulfuric acid to the flask, ensuring thorough mixing.

    • Cool the flask in an ice bath to a temperature below 10°C.[1]

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the benzoate in sulfuric acid over a period of 15-20 minutes.

    • Carefully monitor the temperature of the reaction mixture and maintain it below 10°C throughout the addition.[1]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly and carefully onto a generous amount of crushed ice in a beaker with constant stirring.[1][2]

    • A solid precipitate of the crude product should form.

    • Allow the ice to melt completely.

    • Collect the crude product by vacuum filtration using a Büchner funnel.[1][3]

    • Wash the collected solid with ice-cold distilled water to remove any residual acid.[1][3]

  • Purification:

    • The crude product can be purified by recrystallization.

    • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.[1][3]

    • If the solid does not dissolve completely, a small amount of warm water can be added dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.[3]

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

    • Dry the purified product in a desiccator or a low-temperature oven.

  • Characterization:

    • Determine the melting point of the dried product.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the final product, ethyl 5-nitro-3,4-bis(2-methoxyethoxy)benzoate. The expected molecular formula is C15H21NO8 with a molecular weight of 343.33.[4][5][6]

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Product
Ethyl 3,4-bis(2-methoxyethoxy)benzoateC15H22O6298.33Starting Material
Ethyl 5-nitro-3,4-bis(2-methoxyethoxy)benzoateC15H21NO8343.33Product

Experimental Workflow

Nitration_Protocol A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C Cool both solutions in ice bath A->C B Dissolve Starting Material in H₂SO₄ B->C D Slowly add Nitrating Mixture to Starting Material solution (maintain < 10°C) C->D Combine E Stir at Room Temperature D->E F Quench on Ice E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J Vacuum Filtration I->J K Dry Product J->K L Characterize (MP, NMR, IR, MS) K->L

Caption: Workflow for the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Synthesis of Quinazoline Derivatives Using Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a key quinazoline intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, starting from Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. This synthetic route is particularly relevant in the development of tyrosine kinase inhibitors, such as Erlotinib, a drug used in the treatment of non-small-cell lung cancer.[1] The protocols outlined below are based on established synthetic transformations, including the reduction of a nitro group and subsequent cyclization to form the quinazoline core.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its functional groups that allow for the construction of complex heterocyclic scaffolds.[2] The presence of the two methoxyethoxy side chains enhances solubility, while the nitro group provides a synthetic handle for the introduction of an amine, a crucial step in the formation of the quinazoline ring system. Quinazoline derivatives are of significant interest in drug discovery as they form the core structure of numerous bioactive compounds.

Overall Synthetic Pathway

The synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline from this compound proceeds through a three-step sequence:

  • Reduction of the nitro group to yield Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

  • Cyclization of the resulting amino ester to form 6,7-bis(2-methoxyethoxy)quinazolin-4-one.

  • Chlorination of the quinazolinone to afford the final product, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

This chlorinated intermediate serves as a versatile building block for further derivatization, particularly through nucleophilic aromatic substitution at the C4 position.[3]

Synthesis_Pathway start This compound intermediate1 Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate start->intermediate1 Reduction intermediate2 6,7-bis(2-methoxyethoxy)quinazolin-4-one intermediate1->intermediate2 Cyclization product 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate2->product Chlorination Step1_Workflow cluster_prep Catalyst Activation cluster_reaction Reduction Reaction cluster_workup Work-up and Purification catalyst 10% Pd/C in 2-Propanol activator Ammonium Formate Solution catalyst->activator Stir 1 min activated_catalyst Activated Catalyst Slurry start_material This compound reaction_mixture Stir at RT for 20 min start_material->reaction_mixture Add to activated_catalyst->reaction_mixture filtration Filter reaction_mixture->filtration evaporation Evaporate Solvent filtration->evaporation extraction Ethyl Acetate Extraction evaporation->extraction drying Dry over Na2SO4 extraction->drying final_product Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate drying->final_product Step2_Workflow cluster_reaction Cyclization Reaction cluster_crystallization Crystallization and Isolation start_material Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate reaction_mixture Reflux (60-70°C) for 7h start_material->reaction_mixture reagents Methyl orthoformate, Ammonium acetate in Methanol reagents->reaction_mixture cool_60 Cool to 60°C reaction_mixture->cool_60 add_methanol Add Methanol, Stir 30 min cool_60->add_methanol cool_0_5 Cool to 0-5°C, Stir 1h add_methanol->cool_0_5 filtration Filter cool_0_5->filtration final_product 6,7-bis(2-methoxyethoxy)quinazolin-4-one filtration->final_product Step3_Workflow cluster_reaction Chlorination Reaction cluster_workup Work-up start_material 6,7-bis(2-methoxyethoxy)quinazolin-4-one reaction_mixture Stir at 70-80°C for 3h start_material->reaction_mixture reagents POCl₃, Triethylamine in Toluene reagents->reaction_mixture evaporation Remove excess POCl₃ (rotary evaporation) reaction_mixture->evaporation final_product 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline evaporation->final_product

References

Experimental procedure for reduction of the nitro group in Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Reduction of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the reduction of the nitro group in this compound to yield Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This transformation is a critical step in the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors like Erlotinib.[1] Two common and effective methods are presented: catalytic hydrogenation and chemical reduction using stannous chloride (SnCl₂).

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[2][3] The choice between catalytic hydrogenation and chemical reduction often depends on factors such as the presence of other reducible functional groups, available equipment, and desired scale of the reaction.[4] Catalytic hydrogenation is often preferred for its clean reaction profile and easier product isolation, while chemical reduction methods offer an alternative when hydrogenation is not feasible.[4][5]

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and the formation of clean products.[2][6][7] For the specific substrate, this compound, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, has been shown to be an effective catalyst.[1]

Experimental Protocol:

  • Reactor Setup: In a suitable hydrogenation vessel (e.g., a Parr hydrogenator), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.[6]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.[2] Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.[6]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.[6] Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the solvent.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[6]

Method 2: Chemical Reduction with Stannous Chloride (SnCl₂)

Reduction using stannous chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[4][8][9] This method is particularly useful when other functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq).[10]

  • Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium hydroxide (KOH) to neutralize the acid and precipitate tin salts.[10]

  • Extraction: Extract the aqueous layer several times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate by column chromatography or recrystallization.

Data Presentation

ParameterCatalytic Hydrogenation (PtO₂)Chemical Reduction (SnCl₂)
Substrate This compoundThis compound
Reagent H₂ gasStannous chloride dihydrate (SnCl₂·2H₂O)
Catalyst/Stoichiometry 1-5 mol% PtO₂3-5 equivalents
Solvent Ethanol or MethanolEthanol
Temperature Room TemperatureReflux
Pressure 1-4 atmAtmospheric
Typical Reaction Time 2-12 hours1-6 hours
Work-up Filtration to remove catalyst, solvent evaporation.Neutralization, extraction, and solvent evaporation.
Advantages High yield, clean reaction, easy product isolation.Tolerant of some functional groups sensitive to hydrogenation.
Disadvantages Requires specialized hydrogenation equipment, catalyst cost.Generates tin waste, requires careful work-up to remove salts.[4]

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Work-up & Purification cluster_product Final Product start This compound method1 Method 1: Catalytic Hydrogenation (H₂, PtO₂, Ethanol) start->method1 method2 Method 2: Chemical Reduction (SnCl₂, Ethanol, Reflux) start->method2 workup1 Filtration & Solvent Evaporation method1->workup1 workup2 Neutralization, Extraction & Solvent Evaporation method2->workup2 purification Purification (Recrystallization or Chromatography) workup1->purification workup2->purification product Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate purification->product

Caption: Workflow for the reduction of this compound.

reaction_pathway nitro Ar-NO₂ (Nitro Group) nitroso Ar-NO (Nitroso Intermediate) nitro->nitroso + 2e⁻, + 2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine Ar-NH₂ (Amine Product) hydroxylamine->amine + 2e⁻, + 2H⁺

Caption: Generalized pathway for the six-electron reduction of a nitro group to an amine.

References

The Pivotal Role of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate in the Synthesis of Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key chemical intermediate, is carving a significant niche in the landscape of cancer research, primarily serving as a foundational building block for the synthesis of potent tyrosine kinase inhibitors. Its unique structural features make it an ideal precursor for the development of quinazoline-based compounds, a class of molecules that has demonstrated considerable success in targeted cancer therapy. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.

Application as a Precursor in the Synthesis of EGFR Inhibitors

This compound is most notably utilized in the multi-step synthesis of Erlotinib, a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] The synthesis of Erlotinib from this intermediate is a prime example of its application in constructing complex, biologically active molecules.

Furthermore, the quinazoline core, readily synthesized from this compound, serves as a versatile scaffold for the development of a wide array of other kinase inhibitors. Researchers have successfully synthesized novel 4-anilinoquinazoline derivatives that exhibit potent inhibitory activity against EGFR and significant cytotoxicity in various cancer cell lines.

Experimental Workflow: From Intermediate to Active Inhibitor

The general synthetic pathway from this compound to a functional EGFR inhibitor involves a series of well-defined chemical transformations.

Synthetic Workflow A This compound B Reduction of Nitro Group A->B e.g., Pd/C, H2 or Ammonium formate C Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate B->C D Cyclization with Formamide C->D E 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one D->E F Chlorination (e.g., with SOCl2 or POCl3) E->F G 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline F->G H Nucleophilic Substitution with Substituted Aniline G->H I Final Quinazoline-based EGFR Inhibitor (e.g., Erlotinib) H->I

Caption: General synthetic route to quinazoline-based EGFR inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of Erlotinib and other exemplary quinazoline derivatives synthesized using this compound as a key starting material.

Compound IDTarget KinaseCell LineIC50 / GI50 (µM)
Erlotinib EGFRNCI-H460 (NSCLC)0.045 ± 0.003
Compound 16e EGFRA549 (NSCLC)1.59 (Normoxia)
HT-29 (Colon)2.46 (Normoxia)
Compound 16h EGFRA549 (NSCLC)>10 (Normoxia)
HT-29 (Colon)>10 (Normoxia)
Compound 16i EGFRA549 (NSCLC)1.09 (Hypoxia)
HT-29 (Colon)1.35 (Hypoxia)
Compound 6d EGFRNCI-H460 (NSCLC)0.789

Data for compounds 16e, 16h, and 16i are from a study on hypoxia-activated EGFR inhibitors.[2] Data for compound 6d is from a study on novel quinazolinone-based EGFR inhibitors.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Erlotinib from this compound

This protocol outlines the key steps in the synthesis of the EGFR inhibitor Erlotinib.

Step 1: Reduction of the Nitro Group to form Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

  • To a solution of this compound in a suitable solvent (e.g., ethanol or isopropanol), add a catalyst such as 10% Palladium on carbon (Pd/C).

  • Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the mixture or by adding a hydrogen donor like ammonium formate.

  • Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. The product can be purified further if necessary.

Step 2: Cyclization to form 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Heat the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with formamide at an elevated temperature (e.g., 120-150 °C).

  • Maintain the temperature for several hours until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Step 3: Chlorination to form 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • Treat 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture under reflux until the starting material is consumed.

  • Carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Step 4: Synthesis of Erlotinib

  • Dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline in a suitable solvent like isopropanol.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Filter the solid, wash with a cold solvent, and dry to obtain Erlotinib.

Signaling Pathway

Quinazoline-based inhibitors synthesized from this compound, such as Erlotinib, primarily target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By inhibiting the tyrosine kinase activity of EGFR, these compounds block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Erlotinib Erlotinib (or other quinazoline inhibitor) Erlotinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Application Notes and Protocols: Step-by-Step Synthesis of Erlotinib, a Tyrosine Kinase Inhibitor, Utilizing Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib is a potent tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), playing a crucial role in the treatment of non-small-cell lung cancer and other malignancies.[1][2] The synthesis of erlotinib can be efficiently achieved through a multi-step process starting from commercially available reagents. A key intermediate in this synthetic pathway is Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.[3] This document provides detailed protocols for the synthesis of erlotinib, highlighting the critical steps involving this intermediate.

Synthetic Pathway Overview

The overall synthesis transforms this compound into the final product, erlotinib, through a series of chemical reactions. The key transformations include the reduction of the nitro group, cyclization to form the quinazolinone core, chlorination, and finally, a nucleophilic substitution to introduce the terminal aniline moiety.

Synthesis_Pathway A Ethyl 4,5-bis(2-methoxyethoxy) -2-nitrobenzoate B Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate A->B Reduction (Pd/C, Ammonium formate) C 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one B->C Cyclization (Formamide) D 4-chloro-6,7-bis (2-methoxyethoxy)quinazoline C->D Chlorination (SOCl2 or POCl3) E Erlotinib D->E Nucleophilic Substitution (3-ethynylaniline)

Caption: Overall synthetic workflow for Erlotinib.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

This crucial step involves the reduction of the nitro group in this compound to an amine. A common and efficient method utilizes a palladium on carbon (Pd/C) catalyst with ammonium formate as a hydrogen donor, which is a safer alternative to using hydrogen gas under pressure.[4]

Protocol:

  • To a flask containing 10% Pd/C (e.g., 45 mg), add 2-propanol (e.g., 1.59 mL).[1]

  • Prepare a solution of ammonium formate (e.g., 0.265 g) in water (e.g., 0.2 mL) and add it to the flask.[1]

  • Stir the mixture at room temperature for approximately 1 minute to activate the catalyst.[1]

  • Add this compound (e.g., 0.15 g, 0.41 mmol) to the reaction mixture.[1]

  • Continue stirring at room temperature for about 20 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[1][4]

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Wash the solid residue with ethyl acetate and 2-propanol.[1][4]

  • Combine the filtrates and concentrate under reduced pressure.[1]

  • Extract the resulting residue with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[1]

Step 2: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

The synthesized amino benzoate is then cyclized to form the core quinazolinone structure. This is a key intermediate, sometimes referred to as the "erlotinib lactam impurity" if carried over into the final product.[5]

Protocol:

  • Heat a mixture of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and formamide.

  • The reaction is typically carried out at an elevated temperature (e.g., 160°C) for several hours (e.g., 8 hours).[1]

  • Monitor the reaction for the formation of the quinazolinone product.

  • Upon completion, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Step 3: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

The quinazolinone is then chlorinated to activate the 4-position for the subsequent nucleophilic substitution. Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) are commonly used chlorinating agents.[5][6]

Protocol:

  • Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in a suitable solvent such as toluene.[5]

  • Slowly add thionyl chloride (2-3 equivalents) or phosphorus oxychloride (1.5-2.5 equivalents) at room temperature.[5]

  • Heat the reaction mixture to reflux (e.g., 80-90°C) and maintain for 2-4 hours.[1][5]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.[5]

  • After completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.[5]

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).[5]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[5]

  • Purify the crude product by recrystallization or column chromatography.[5]

Step 4: Synthesis of Erlotinib

The final step involves the reaction of the chlorinated quinazoline with 3-ethynylaniline to yield erlotinib.[6][7]

Protocol:

  • Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (e.g., 3 g, 0.01 mol) in isopropanol (e.g., 50 mL).[6][7]

  • Add 3-ethynylaniline (e.g., 1.2 g, 0.01 mol) to the suspension.[6][7]

  • Heat the mixture to 85°C and stir for approximately 6 hours under a nitrogen atmosphere.[6][7]

  • Monitor the reaction by TLC as a solid product gradually forms.[6][7]

  • Upon completion, cool the reaction mixture and pour it into ice water, followed by stirring for 30 minutes.[6][7]

  • Collect the solid product by filtration.[6][7]

  • Wash the solid with isopropanol (e.g., 2 x 30 mL) to obtain erlotinib.[6] Further purification can be achieved by recrystallization if necessary.[5]

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1This compoundEthyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate10% Pd/C, Ammonium formate, 2-propanol/water, RT, 20 min95.1[1]
2Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneFormamide, 160°C, 8 h-[1]
36,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one4-chloro-6,7-bis(2-methoxyethoxy)quinazolinePOCl3, DMAP, 80-90°C-[1]
44-chloro-6,7-bis(2-methoxyethoxy)quinazolineErlotinib3-ethynylaniline, isopropanol, 85°C, 6 h~56[6]

Yields are as reported in the cited literature and may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow Visualization

EGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activation Erlotinib Erlotinib Erlotinib->EGFR Inhibition Cell_Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental_Workflow Start Start with Ethyl 4,5-bis(2-methoxyethoxy) -2-nitrobenzoate Reduction Step 1: Reduction Start->Reduction Cyclization Step 2: Cyclization Reduction->Cyclization Chlorination Step 3: Chlorination Cyclization->Chlorination Substitution Step 4: Nucleophilic Substitution Chlorination->Substitution Purification Purification and Analysis Substitution->Purification End Erlotinib (Final Product) Purification->End

References

Laboratory Preparation of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the laboratory-scale synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a key intermediate in the preparation of various pharmacologically active compounds. The described multi-step synthesis is intended for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a valuable building block in organic synthesis, particularly recognized for its role as a precursor in the development of kinase inhibitors and other targeted therapeutic agents. Its structural features, including the ortho-amino benzoate moiety and the two methoxyethoxy side chains, allow for diverse chemical modifications, making it a versatile intermediate in the synthesis of complex heterocyclic systems. This protocol details a reliable three-step synthesis commencing from commercially available starting materials.

Overall Synthesis Workflow

The synthesis of the target compound is achieved through a three-step reaction sequence starting from ethyl 3,4-dihydroxybenzoate. The workflow involves an initial etherification to introduce the methoxyethoxy side chains, followed by regioselective nitration at the 2-position of the benzene ring, and concluding with the reduction of the nitro group to the desired primary amine.

Synthesis_Workflow A Ethyl 3,4-dihydroxybenzoate B Step 1: Etherification A->B 2-Chloroethyl methyl ether, K2CO3, DMF C Ethyl 3,4-bis(2-methoxyethoxy)benzoate B->C D Step 2: Nitration C->D HNO3, H2SO4, 0-5 °C E Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate D->E F Step 3: Reduction E->F H2, Pd/C, Ethanol G Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate F->G

Caption: Synthetic route for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

Experimental Protocols

Safety Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Step 1: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Principle: This step involves a Williamson ether synthesis, where the hydroxyl groups of ethyl 3,4-dihydroxybenzoate are deprotonated by a weak base, potassium carbonate, to form phenoxides. These nucleophilic phenoxides then react with 2-chloroethyl methyl ether via an SN2 reaction to yield the desired diether product.

Materials:

  • Ethyl 3,4-dihydroxybenzoate

  • 2-Chloroethyl methyl ether

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of ethyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Slowly add 2-chloroethyl methyl ether (2.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford Ethyl 3,4-bis(2-methoxyethoxy)benzoate as a pure compound.

Step 2: Synthesis of this compound

Principle: This step is an electrophilic aromatic substitution reaction. A nitrating mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile. The electron-rich benzene ring of Ethyl 3,4-bis(2-methoxyethoxy)benzoate attacks the nitronium ion, leading to the regioselective introduction of a nitro group at the position ortho to the ester group and meta to the ether groups.

Materials:

  • Ethyl 3,4-bis(2-methoxyethoxy)benzoate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask maintained at 0-5 °C using an ice bath, slowly add concentrated sulfuric acid to Ethyl 3,4-bis(2-methoxyethoxy)benzoate (1.0 eq) with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate ester, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Step 3: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Principle: This final step involves the reduction of the aromatic nitro group to a primary amine. This is achieved through catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (5-10% w/w) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a specified pressure in a Parr shaker) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Data Summary

The following table summarizes the key quantitative data for the synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and its intermediates.

StepProduct NameStarting MaterialMolar Mass ( g/mol )Typical Yield (%)Purity (%)
1Ethyl 3,4-bis(2-methoxyethoxy)benzoateEthyl 3,4-dihydroxybenzoate298.3385-95>95
2This compoundEthyl 3,4-bis(2-methoxyethoxy)benzoate343.3380-90>97
3Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateThis compound313.3590-98>98

Characterization Data

The identity and purity of the final product, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Note: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization to achieve the best results in your specific laboratory setting.

Application Notes and Protocols for Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and optimal storage of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (CAS No. 179688-26-7). Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a high-purity chemical intermediate primarily used in organic synthesis, particularly as a key building block for quinoline and quinazoline derivatives in drug discovery.[1] It is notably used in the synthesis of Erlotinib hydrochloride, a drug for treating non-small-cell lung cancer.[2][3]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 179688-26-7[1]
Molecular Formula C₁₅H₂₁NO₈[1][4]
Molecular Weight 343.33 g/mol [1][4]
Appearance Amber Oil / Yellow Oil[1][3]
Boiling Point 467.8 ± 45.0 °C (Predicted)[1][3]
Density 1.215 g/cm³[1][3]
Solubility DMSO (Slightly), Ethyl Acetate (Slightly)[3]
Purity ≥95% (HPLC)[1]

Health and Safety Information

While specific toxicity data for this compound is not extensively documented, its chemical structure as a nitroaromatic compound warrants careful handling. Similar nitro-containing compounds may cause irritation and can be harmful if ingested or inhaled.[5] Methemoglobinemia, a condition of oxygen starvation, can result from exposure to organic nitrates.

Table 2: Hazard Identification and Recommended Precautions

HazardPrecaution
Eye Contact May cause irritation.[5] Wear appropriate protective eyeglasses or chemical safety goggles.[5][6]
Skin Contact May cause skin irritation.[5] Wear appropriate protective gloves and clothing.[5][6]
Inhalation May cause respiratory tract irritation.[5] Use in a well-ventilated area or with local exhaust ventilation.[5][6]
Ingestion May be damaging to health, especially with pre-existing organ damage.[5] Do not eat, drink, or smoke in the laboratory.
Incompatible Materials Strong oxidizing agents, strong bases.[6] Avoid contamination with these substances.

Experimental Protocols

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Calibrated balance

  • Spatula and weighing paper/boat

  • Appropriate glassware

  • Solvents (e.g., DMSO, Ethyl Acetate)

Procedure:

  • Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[5]

  • Personal Protective Equipment: Don appropriate PPE, including safety goggles, a lab coat, and compatible chemical-resistant gloves.[5][6]

  • Equilibration: Remove the compound from its +4°C storage and allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Perform all weighing operations within a chemical fume hood to minimize inhalation exposure. Use a clean spatula to transfer the desired amount of the amber oil to a tared container.

  • Dissolution: Add the desired solvent to the vessel containing the compound. If necessary, gently swirl or vortex to ensure complete dissolution.

  • Post-Handling: After use, securely close the primary container. Clean all glassware and equipment thoroughly.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.

Proper storage is essential to maintain the stability and purity of the compound.

Materials:

  • Primary container of this compound

  • Secondary containment

  • Refrigerator or cold room (+4°C)

Procedure:

  • Container Integrity: Ensure the container cap is tightly sealed to prevent exposure to air and moisture.

  • Storage Temperature: Store the compound in a refrigerator at +4°C.[1][4] This is the recommended temperature to ensure its stability.

  • Labeling: The container must be clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

  • Location: Store in a designated, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[6]

  • Inventory: Maintain an accurate inventory of the compound, including date of receipt and amounts used.

In the event of a spill or accidental exposure, follow these procedures immediately.

A. Spill Cleanup (Minor Spill):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[5] Avoid generating dust if the material has dried.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

  • PPE Disposal: Dispose of contaminated PPE as hazardous waste.

B. Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]

Visualized Workflows and Pathways

The following diagrams illustrate key processes for handling and storing this compound.

G Figure 1: Chemical Handling Workflow A Receive Chemical B Log in Inventory A->B C Store at +4°C in designated area B->C D Retrieve from Storage C->D For Experiment E Equilibrate to Room Temp D->E F Wear Full PPE E->F G Handle in Fume Hood (Weighing, Aliquoting) F->G H Return to Storage G->H I Dispose of Waste G->I

Caption: Figure 1: General workflow for receiving, storing, and handling the chemical.

G Figure 2: Storage Protocol A Verify Compound Identity and Container Integrity B Ensure Container is Tightly Sealed A->B C Place in Secondary Containment B->C D Store in Refrigerator at +4°C C->D E Separate from Incompatible Materials D->E F Update Chemical Inventory E->F

Caption: Figure 2: Step-by-step protocol for the proper storage of the compound.

G Figure 3: Spill Response Logic action action Spill Spill Occurs Minor Is spill minor and contained? Spill->Minor Evacuate Evacuate Area & Alert Safety Officer Minor->Evacuate No Cleanup Don PPE. Contain with absorbent. Collect for disposal. Minor->Cleanup Yes Decon Decontaminate Area Cleanup->Decon

Caption: Figure 3: Decision tree for responding to a chemical spill in the laboratory.

References

Application Notes and Protocols for the Purification of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key intermediate in the synthesis of various pharmacologically active molecules, including the tyrosine kinase inhibitor, Erlotinib. The synthesis of this intermediate, typically through the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate, often results in a product with a purity of approximately 92-95%.[1] To meet the stringent purity requirements for subsequent synthetic steps and for use in drug development, effective purification of the crude product is essential.

This document provides detailed protocols for two common and effective purification techniques for this compound: Recrystallization and Flash Column Chromatography . These methods are designed to remove unreacted starting materials, isomeric impurities, and other by-products from the nitration reaction.

Data Summary of Purification Techniques

The following table summarizes the expected outcomes from the purification of crude this compound. The initial purity of the crude product is assumed to be in the range of 90-95%.

Purification TechniquePurity Achieved (Typical)Yield (Typical)Key Parameters
Recrystallization >98%75-85%Solvent: Ethanol
Flash Column Chromatography >99%80-90%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Ethyl acetate/Hexane gradient

Experimental Protocols

Recrystallization from Ethanol

Recrystallization is a cost-effective and scalable method for purifying solid organic compounds. For nitroaromatic compounds, alcoholic solvents are often effective.

Principle: This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Protocol:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar.

  • Place the flask on a stirrer hotplate and add a minimal amount of ethanol to just cover the solid.

  • Heat the mixture to a gentle boil while stirring.

  • Continue to add ethanol dropwise until all the solid has just dissolved. Avoid adding excess solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass or beaker to prevent solvent evaporation and contamination. For optimal crystal formation, do not disturb the flask during this initial cooling phase.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their polarity.

Principle: The crude sample is loaded onto a column packed with silica gel. A solvent system (eluent) is then passed through the column under positive pressure. Compounds with lower polarity travel down the column more quickly, while more polar compounds interact more strongly with the polar silica gel and move more slowly. By collecting fractions of the eluting solvent, the desired compound can be isolated from its impurities.

Protocol:

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial eluent through it until the pack is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the eluent through at a steady rate.

    • Begin elution with a low polarity solvent mixture (e.g., 10-20% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexane) to elute the desired compound. The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection:

    • Collect the eluate in a series of test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Ethanol crude_product->add_solvent dissolve Complete Dissolution add_solvent->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Ethanol filtration->washing drying Dry Under Vacuum washing->drying pure_product pure_product drying->pure_product Purified Product

Caption: Workflow for the purification of this compound by recrystallization.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis_isolation Analysis & Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute_gradient Elute with Solvent Gradient load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product pure_product evaporate_solvent->pure_product Purified Product

Caption: Workflow for the purification of this compound by flash column chromatography.

References

The Versatile Role of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key organic intermediate, primarily recognized for its crucial role as a building block in the synthesis of quinazoline-based tyrosine kinase inhibitors. Its structure, featuring a nitro group ortho to an ethyl ester and two methoxyethoxy side chains, makes it an ideal precursor for constructing the core of several important pharmaceutical compounds, most notably Erlotinib, a drug used in the treatment of non-small cell lung cancer and pancreatic cancer.

The methoxyethoxy groups enhance the solubility of the molecule and its intermediates in organic solvents, facilitating reaction work-ups and purification. The strategically positioned nitro group is essential for the subsequent annulation to form the quinazoline ring system, a privileged scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.

Application Notes

The primary application of this compound lies in its conversion to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. The reduction of the nitro group to an amine is a pivotal step, as this amino ester contains the necessary functionalities to construct the quinazoline ring. This transformation is typically achieved with high efficiency using various reducing agents.

The resulting anthranilate derivative is then cyclized, often with formamide or a derivative, to form the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one core. This quinazolinone is a versatile intermediate that can be further functionalized to synthesize a library of kinase inhibitors. The overall synthetic pathway highlights the strategic importance of this compound as a well-designed starting material for complex target molecules.

Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the synthesis of this compound and its subsequent conversion to key intermediates in the synthesis of Erlotinib.

Protocol 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic acid

This protocol details the O-alkylation of 3,4-dihydroxybenzoic acid, the initial step in the synthesis pathway.

Materials:

  • 3,4-dihydroxybenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Dimethylformamide (DMF)

  • 1-chloro-2-methoxyethane

  • Ethyl acetate

Procedure:

  • A suspension of 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in DMF (120 ml) is stirred for 1 hour at 100 °C.[1]

  • The reaction mixture is cooled to 50 °C, and then 1-chloro-2-methoxyethane (54.18 ml) is added.[1]

  • The reaction mixture is heated to 85 °C and stirred for 20 hours at this temperature.[1]

  • After completion, the reaction mixture is filtered, and the solid material is washed with ethyl acetate (300 ml).[1]

  • The combined filtrates are evaporated under reduced pressure to afford a yellow residue, which is taken forward without further purification.[1]

Protocol 2: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

This protocol describes the esterification of the carboxylic acid intermediate.

Materials:

  • 3,4-bis(2-methoxyethoxy)benzoic acid (from Protocol 1)

  • Ethanol (EtOH)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • To 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 ml), add sulfuric acid (3 ml).[1]

  • The reaction mixture is refluxed for 5 hours.[1]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give Ethyl 3,4-bis(2-methoxyethoxy)benzoate.[1]

Protocol 3: Synthesis of this compound

This protocol details the nitration of the benzene ring, yielding the title compound.

Materials:

  • Ethyl 3,4-bis(2-methoxyethoxy)benzoate (from Protocol 2)

  • Nitric acid (HNO₃)

  • Glacial acetic acid

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of Ethyl 3,4-bis(2-methoxyethoxy)benzoate in glacial acetic acid, add nitric acid (25 ml) at 5 °C.[1]

  • The solution is stirred for 24 hours before pouring into ice water.[1]

  • The solvent is removed in vacuo, and the residue is extracted with ethyl acetate.[1]

  • The organic phase is washed with sodium bicarbonate solution and brine and then concentrated in vacuo to afford Ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate.[1]

Protocol 4: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

This protocol describes the reduction of the nitro group to an amine.

Materials:

  • This compound (from Protocol 3)

  • Palladium on carbon (Pd/C, 10%)

  • Ammonium formate

  • 2-Propanol

  • Water

  • Ethyl acetate

Procedure:

  • To a flask containing Pd/C (9.32 g), add 2-Propanol (350 ml).[1]

  • A solution of ammonium formate (55.14 g) in water (35 mL) is transferred to the same flask, and the reaction mixture is stirred for 1 minute to activate the Pd/C.[1]

  • Ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate (30 g) is then added, and the reaction mixture is stirred at room temperature for 20 minutes.[1]

  • The reaction mixture is filtered, and the solid material is washed with ethyl acetate and 2-propanol.[1]

  • The filtrate is evaporated under reduced pressure, and the residue is extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated in vacuo to afford Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[1]

Data Presentation

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Ref.
13,4-bis(2-methoxyethoxy)benzoic acid3,4-dihydroxybenzoic acidK₂CO₃, TBAI, 1-chloro-2-methoxyethaneDMF852099.27-[1]
2Ethyl 3,4-bis(2-methoxyethoxy)benzoate3,4-bis(2-methoxyethoxy)benzoic acidH₂SO₄EtOHReflux5--[1]
3This compoundEthyl 3,4-bis(2-methoxyethoxy)benzoateHNO₃Acetic Acid52492.75-[1]
4Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateThis compoundPd/C, Ammonium formate2-Propanol/WaterRT0.3392.33-[1]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_title_compound Title Compound cluster_key_intermediate Key Intermediate cluster_quinazoline Quinazoline Core cluster_final_product Final Product Example A 3,4-dihydroxybenzoic acid B 3,4-bis(2-methoxyethoxy)benzoic acid A->B O-Alkylation C Ethyl 3,4-bis(2-methoxyethoxy)benzoate B->C Esterification D This compound C->D Nitration E Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate D->E Reduction F 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one E->F Cyclization G Erlotinib F->G Further Steps

Caption: Synthetic pathway from 3,4-dihydroxybenzoic acid to Erlotinib.

Experimental_Workflow start Start: Reactants & Solvent reaction Reaction under specified Temperature and Time start->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup drying Drying of Organic Layer (e.g., Na₂SO₄) workup->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (e.g., Recrystallization or Chromatography) concentration->purification product Final Product concentration->product If pure enough purification->product

Caption: General experimental workflow for organic synthesis reactions.

Logical_Relationship title_compound This compound key_functionalities Key Functionalities: - Nitro Group - Ethyl Ester - Methoxyethoxy Chains title_compound->key_functionalities synthetic_utility Synthetic Utility key_functionalities->synthetic_utility solubility Enhanced Solubility key_functionalities->solubility precursor Precursor to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate synthetic_utility->precursor building_block Building Block for Quinazoline Synthesis synthetic_utility->building_block precursor->building_block

Caption: Logical relationship of the title compound's features and utility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. This key intermediate is utilized in the synthesis of various compounds, including tyrosine kinase inhibitors like Erlotinib.[1] This guide addresses common side reactions and provides detailed experimental protocols to help optimize the synthesis and purification processes.

Troubleshooting Guide

This section is designed to help users identify and resolve issues that may arise during the synthesis of this compound. The synthesis typically proceeds in three main stages: O-alkylation of 3,4-dihydroxybenzoic acid, Fischer esterification, and nitration.

Stage 1: O-Alkylation of 3,4-dihydroxybenzoic acid

Diagram of the O-Alkylation Step and Potential Side Reactions:

O_Alkylation cluster_reactants Reactants 3,4-Dihydroxybenzoic Acid 3,4-Dihydroxybenzoic Acid Desired Product 3,4-Bis(2-methoxyethoxy)benzoic Acid 3,4-Dihydroxybenzoic Acid->Desired Product Complete Reaction Side Product 1 Mono-alkylated Product 3,4-Dihydroxybenzoic Acid->Side Product 1 Incomplete Reaction Side Product 2 O-alkylation at Carboxylic Acid 3,4-Dihydroxybenzoic Acid->Side Product 2 Side Reaction 1-Chloro-2-methoxyethane 1-Chloro-2-methoxyethane Base (e.g., K2CO3) Base (e.g., K2CO3) Fischer_Esterification cluster_reactants Reactants Carboxylic Acid 3,4-Bis(2-methoxyethoxy)benzoic Acid Desired Product Ethyl 3,4-bis(2-methoxyethoxy)benzoate Carboxylic Acid->Desired Product Esterification Starting Material Unreacted Carboxylic Acid Carboxylic Acid->Starting Material Incomplete Reaction Alcohol Ethanol Acid Catalyst H2SO4 Desired Product->Carboxylic Acid Hydrolysis (Equilibrium) Nitration cluster_reactants Reactants Starting Ester Ethyl 3,4-bis(2-methoxyethoxy)benzoate Desired Product This compound Starting Ester->Desired Product Regioselective Nitration Side Product 1 Ortho-nitro Isomer Starting Ester->Side Product 1 Poor Regioselectivity Side Product 2 Di-nitro Product Starting Ester->Side Product 2 Over-nitration Side Product 3 Oxidation Byproducts Starting Ester->Side Product 3 Harsh Conditions Nitrating Agent HNO3 / H2SO4

References

Optimizing reaction conditions for the nitration to form Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key intermediate in the development of various therapeutic agents, including tyrosine kinase inhibitors like Erlotinib Hydrochloride.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of Ethyl 4,5-bis(2-methoxyethoxy)benzoate.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Insufficiently strong nitrating agent: The concentration of the nitronium ion (NO₂⁺) may be too low.[1] 2. Reaction temperature too low: May significantly slow down the reaction rate. 3. Inadequate mixing: Poor mixing can lead to localized depletion of reagents.1. Optimize the nitrating mixture: A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). A typical ratio is 1:1 to 1:2 (v/v) of HNO₃ to H₂SO₄. Ensure the use of concentrated acids to minimize water content, which can inhibit the formation of the nitronium ion. 2. Carefully control temperature: While low temperatures are necessary to prevent side reactions, ensure the reaction is maintained within the optimal range of 0-5°C.[1] 3. Ensure vigorous stirring: Maintain consistent and efficient stirring throughout the reaction to ensure homogeneity.
Formation of Multiple Products (Low Purity) 1. Over-nitration (di- or tri-nitration): The starting material is highly activated due to the two electron-donating methoxyethoxy groups, making it susceptible to multiple nitrations. 2. Oxidation of the starting material or product: The presence of strong oxidizing agents can lead to the formation of undesired oxidized byproducts, often appearing as dark, tar-like substances. 3. Side reactions due to temperature fluctuations: Higher temperatures can promote the formation of undesired isomers or degradation products.1. Control stoichiometry: Use a slight molar excess of the nitrating agent (e.g., 1.0-1.2 equivalents of HNO₃). 2. Maintain low temperature: Strictly adhere to the 0-5°C temperature range to minimize the rate of side reactions.[1] 3. Slow addition of nitrating agent: Add the nitrating mixture dropwise to the solution of the starting material to maintain better control over the reaction exotherm and local concentrations. 4. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed.
Product is an Oil or Fails to Precipitate During Work-up 1. Product is soluble in the aqueous acidic mixture. 2. The product has a low melting point and is an oil at the work-up temperature. 1. Perform a liquid-liquid extraction: After quenching the reaction mixture with ice water, extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. 2. Wash the organic layer: Wash the combined organic extracts with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. 3. Dry and concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Difficulty in Product Purification 1. Presence of isomeric byproducts with similar polarity. 2. Contamination with starting material. 3. Presence of colored impurities. 1. Column chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from isomers and other impurities. 2. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective for purification. 3. Activated carbon treatment: To remove colored impurities, the product can be dissolved in a suitable solvent and treated with a small amount of activated carbon before filtration and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of Ethyl 4,5-bis(2-methoxyethoxy)benzoate?

A1: The optimal temperature for this reaction is between 0 and 5°C.[1] Maintaining this low temperature is crucial to control the exothermic nature of the reaction and to minimize the formation of byproducts such as di-nitrated compounds and oxidation products.

Q2: What is the recommended ratio of nitric acid to sulfuric acid for this reaction?

A2: While a specific ratio for this substrate is not widely published, a common starting point for nitration of activated aromatic rings is a 1:1 to 1:2 (v/v) mixture of concentrated nitric acid to concentrated sulfuric acid. It is advisable to start with a 1:1 ratio and optimize if necessary. The sulfuric acid acts as a catalyst to generate the reactive nitronium ion (NO₂⁺).

Q3: My reaction mixture turned dark brown/black. What does this indicate and how can I prevent it?

A3: A dark coloration often indicates the formation of oxidation byproducts or tar-like substances. This can be caused by excessive temperature, a too-concentrated nitrating agent, or prolonged reaction times. To prevent this, ensure strict temperature control, slow and dropwise addition of the nitrating mixture, and monitor the reaction closely to quench it once the starting material is consumed.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them in a small amount of ice water, and extract with an organic solvent. Spot the organic layer on a TLC plate alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the key safety precautions for this nitration reaction?

A5: Nitration reactions are potentially hazardous and must be performed with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes (e.g., nitrogen oxides).

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care and add them slowly to avoid splashing. Always add acid to water, not the other way around, when preparing dilute solutions.

  • Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to maintain the recommended temperature and add the nitrating agent slowly to control the heat generation.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to a large amount of crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture.

Experimental Protocol

This protocol provides a detailed methodology for the nitration of Ethyl 4,5-bis(2-methoxyethoxy)benzoate.

Materials:

  • Ethyl 4,5-bis(2-methoxyethoxy)benzoate

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Acetic Acid (Glacial)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Preparation of the Starting Material Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 4,5-bis(2-methoxyethoxy)benzoate in glacial acetic acid.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to concentrated sulfuric acid (or as specified in the optimized protocol) while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Product Isolation:

    • If a solid precipitates, collect the product by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry the solid.

    • If the product is an oil or does not precipitate, transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Work-up (for extraction):

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent. A typical yield for this reaction is over 90% with high purity.[1]

Data Presentation

Table 1: Key Reaction Parameters for Nitration

ParameterRecommended Condition
Starting Material Ethyl 4,5-bis(2-methoxyethoxy)benzoate
Nitrating Agent Nitric Acid in Acetic Acid[1] or HNO₃/H₂SO₄ mixture
Solvent Acetic Acid[1]
Reaction Temperature 0–5°C[1]
Reaction Time 1–3 hours
Typical Yield >90%[1]
Purity (typical) >95%[1]

Visualizations

Troubleshooting_Workflow Problem Observed Problem LowYield Low/No Product Problem->LowYield LowPurity Low Purity / Multiple Products Problem->LowPurity WorkupIssue Oily Product / No Precipitation Problem->WorkupIssue Cause1 Weak Nitrating Agent LowYield->Cause1 Cause2 Low Temperature LowYield->Cause2 Cause3 Over-nitration LowPurity->Cause3 Cause4 Oxidation LowPurity->Cause4 Cause5 High Temperature LowPurity->Cause5 Cause6 Product Solubility WorkupIssue->Cause6 Solution1 Optimize HNO3/H2SO4 ratio Cause1->Solution1 Solution2 Maintain 0-5°C Cause2->Solution2 Solution3 Control Stoichiometry Cause3->Solution3 Solution4 Slow Reagent Addition Cause4->Solution4 Cause5->Solution2 Solution5 Liquid-Liquid Extraction Cause6->Solution5

Caption: Troubleshooting workflow for the nitration reaction.

Experimental_Workflow Start Start: Prepare Reactant Solution Cooling Cool to 0-5°C Start->Cooling Nitration Slowly Add Nitrating Agent Cooling->Nitration Monitor Monitor by TLC Nitration->Monitor Quench Quench on Ice Monitor->Quench Reaction Complete Isolate Isolate Crude Product (Filtration or Extraction) Quench->Isolate Purify Purify Product (Chromatography or Recrystallization) Isolate->Purify Analyze Analyze Final Product Purify->Analyze End End: Pure Product Analyze->End Signaling_Pathway Reactant Ethyl 4,5-bis(2-methoxyethoxy)benzoate Product This compound Reactant->Product Electrophilic Aromatic Substitution Reagents HNO3 / H2SO4 (Nitronium Ion Generation) Reagents->Product

References

Technical Support Center: Purification of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. Our aim is to address common challenges encountered during the purification of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities can originate from the starting materials or side reactions during the synthesis. The synthesis of this compound is typically achieved through the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate.[1] Potential impurities include:

  • Unreacted Starting Material: Residual ethyl 3,4-bis(2-methoxyethoxy)benzoate.

  • Regioisomers: While the 2-nitro isomer is the desired product, small amounts of other isomers may form.

  • Polynitrated Byproducts: Over-nitration of the aromatic ring can occur if the reaction temperature is not carefully controlled, leading to the introduction of more than one nitro group.[1]

  • Oxidation Products: The use of strong nitrating agents can sometimes lead to the oxidation of the substrate.[1]

  • Residual Solvents and Reagents: Traces of solvents like acetic acid or quenching solutions.

Q2: What is the expected purity of the crude product after synthesis?

A2: The nitration step can be quite efficient, with some literature reporting a purity of 92% for the crude product.[1] For use as a key intermediate in the synthesis of pharmaceuticals like Erlotinib, a purity of ≥98% is often required, necessitating further purification.[2]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for nitroaromatic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q4: How can I assess the purity of my sample?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A validated method utilizes a Purospher Star RP-18e column with a mobile phase consisting of 0.1% formic acid and acetonitrile.[1] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification process.

Troubleshooting Guides

Recrystallization

Recrystallization is a preferred method for removing small amounts of impurities from a solid compound.

Problem 1: The compound does not dissolve in the recrystallization solvent, even when heated.

  • Cause: The chosen solvent is not polar enough to dissolve the compound.

  • Solution: this compound is a relatively polar molecule. Try a more polar solvent or a solvent mixture. Ethanol or a mixture of ethanol and water are good starting points for nitrobenzoate derivatives.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of certain impurities can also inhibit crystallization.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly. Placing it in a Dewar flask or an insulated container can help.

    • If it still oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

Problem 3: Poor recovery of the purified product.

  • Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product in the mother liquor.

    • If recovery is still low, some of the solvent from the filtrate can be evaporated and a second crop of crystals can be collected. Be aware that the second crop may be less pure than the first.

Column Chromatography

Column chromatography is effective for separating the desired product from impurities with different polarities.

Problem 1: Poor separation of the product from impurities (overlapping spots on TLC or overlapping peaks in HPLC).

  • Cause: The polarity of the mobile phase is either too high or too low.

  • Solution:

    • Optimize the Mobile Phase: Use TLC to test different solvent systems. For silica gel chromatography, a common mobile phase for similar compounds is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.

    • Adjust the Gradient: Start with a less polar mobile phase and gradually increase the polarity. For example, begin with 100% petroleum ether and slowly increase the percentage of ethyl acetate.

    • Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.

Problem 2: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For a petroleum ether/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, a small amount of an even more polar solvent like methanol can be added to the mobile phase.

Problem 3: Tailing of peaks during elution.

  • Cause: This can be due to interactions between the compound and active sites on the silica gel, or overloading of the column.

  • Solution:

    • Add a Modifier: Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine (depending on the nature of the compound and impurities), can sometimes improve peak shape.

    • Reduce Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Data Presentation

Purification MethodTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Recrystallization >98%60-90%Simple, cost-effective, good for removing minor impurities.Can have lower yields if the compound is somewhat soluble in the cold solvent; may not remove all impurities.
Column Chromatography >99%50-80%High resolution for separating complex mixtures.More time-consuming, requires larger volumes of solvent, and can be more expensive.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of petroleum ether and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude Product (Purity <95%) purity_check1 Purity Assessment (TLC/HPLC) crude->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Minor Impurities column_chrom Column Chromatography purity_check1->column_chrom Complex Mixture purity_check2 Purity Assessment (HPLC) recrystallization->purity_check2 waste Impurities/ Mother Liquor recrystallization->waste column_chrom->purity_check2 column_chrom->waste purity_check2->column_chrom Re-purify pure_product Pure Product (Purity >98%) purity_check2->pure_product Meets Spec

Caption: A decision workflow for the purification of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Compound Oils Out? cool->oiling_out crystals_form Crystals Form? oiling_out->crystals_form No reheat Reheat and add more solvent oiling_out->reheat Yes scratch Scratch flask/ add seed crystal crystals_form->scratch No collect Collect Crystals crystals_form->collect Yes reheat->cool scratch->cool poor_recovery Poor Recovery? collect->poor_recovery concentrate Concentrate mother liquor for second crop poor_recovery->concentrate Yes end End poor_recovery->end No concentrate->collect

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound?

A1: As a nitroaromatic ester, the primary stability concerns for this compound are susceptibility to hydrolysis, photodegradation, and thermal decomposition. The ester linkage can be cleaved under acidic or basic conditions, while the nitroaromatic group is sensitive to light and high temperatures.[1][2][3][4]

Q2: How can I identify if my sample of this compound has degraded?

A2: Degradation can be identified by a change in the physical appearance of the sample (e.g., color change from yellow to brown), the appearance of new spots on a TLC plate, or the emergence of new peaks in an HPLC or LC-MS chromatogram. A decrease in the main peak's area percentage over time in an HPLC analysis is a quantitative indicator of degradation.

Q3: What are the likely degradation products?

A3: The most probable degradation products would be 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid and ethanol resulting from hydrolysis of the ethyl ester.[4][5] Under reductive conditions, the nitro group could be reduced to a nitroso, hydroxylamino, or amino group. Photodegradation may lead to more complex product mixtures.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place.[2] An inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation. For long-term storage, refrigeration is recommended.

Q5: Is this compound sensitive to pH?

A5: Yes, the ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[4][5] It is advisable to avoid strongly acidic or basic conditions during your experiments if the integrity of the ester is critical.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Sample degradation.1. Confirm the identity of the main peak by comparing with a fresh standard. 2. Hypothesize the structure of the degradation products based on potential pathways (e.g., hydrolysis). The mass difference can often suggest the type of reaction. 3. Review your experimental conditions for potential stressors (e.g., high temperature, extreme pH, light exposure).[3][6]
The compound appears darker in color than expected. Photodegradation or thermal stress.1. Protect the compound from light by using amber vials or covering containers with aluminum foil.[3] 2. Ensure that the compound is not exposed to high temperatures during your experimental setup or storage.[1]
Low yield or incomplete reaction when using the compound as a starting material. The starting material may have degraded, reducing the amount of active reagent.1. Assess the purity of your starting material using HPLC or NMR before starting the reaction. 2. If degradation is confirmed, purify the starting material (e.g., by column chromatography) or use a fresh batch.
Inconsistent results between experimental runs. Variability in the stability of the compound under your experimental conditions.1. Carefully control and monitor experimental parameters such as temperature, pH, and light exposure. 2. Prepare solutions of the compound fresh for each experiment if instability in solution is suspected.

Data Presentation

The following table presents hypothetical stability data for this compound to illustrate its potential sensitivity to various conditions. This data is for illustrative purposes only and should be confirmed by experimental analysis.

Condition Duration Parameter Hypothetical Purity (%) Potential Degradation Product(s)
25°C, Protected from Light 30 daysTemperature>98%Minimal degradation
40°C, Protected from Light 30 daysTemperature~95%4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid
25°C, Exposed to UV Light (365 nm) 24 hoursLight~90%Complex mixture of photoproducts
pH 2 (aq. solution) 24 hourspH~92%4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid
pH 10 (aq. solution) 24 hourspH~88%4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC

This protocol outlines a general method for conducting a forced degradation study to understand the stability of the compound under various stress conditions.[6]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a sample of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to UV light (e.g., 254 nm or 365 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation of the parent compound and any degradation products. UV detection at an appropriate wavelength (e.g., 254 nm) is recommended.

  • Data Interpretation:

    • Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation for each condition.

Visualizations

G Hypothetical Degradation Pathway: Hydrolysis Compound This compound Acid 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic Acid Compound->Acid H+ or OH- Alcohol Ethanol Compound->Alcohol H+ or OH-

Caption: Hypothetical hydrolysis of this compound.

G Troubleshooting Workflow for Suspected Instability Start Suspected Compound Instability CheckAppearance Visual Inspection: Color Change? Start->CheckAppearance Analyze Perform HPLC/TLC Analysis CheckAppearance->Analyze Yes CheckAppearance->Analyze No NewPeaks New Peaks/Spots Observed? Analyze->NewPeaks Stable Compound is Likely Stable NewPeaks->Stable No Degraded Compound has Degraded NewPeaks->Degraded Yes ReviewConditions Review Experimental Conditions (pH, Temp, Light) Degraded->ReviewConditions ModifyProtocol Modify Protocol and/or Purify Compound ReviewConditions->ModifyProtocol

Caption: Workflow for troubleshooting suspected compound instability.

References

Technical Support Center: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my reaction significantly lower than expected?

Answer: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be addressed by extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to decomposition. Purity of the starting materials is also crucial; ensure that the 3,4-bis(2-methoxyethoxy)benzoic acid and ethyl alcohol are of high purity and dry. The efficiency of the nitration step is highly dependent on the concentration and addition rate of the nitrating agent. A slow, controlled addition of the nitric acid/sulfuric acid mixture at a low temperature (0-5 °C) is critical to prevent side reactions and decomposition. Finally, inefficient extraction or purification can lead to product loss. Ensure the pH is appropriately adjusted during workup to maximize the recovery of the ester.

Question: My product appears oily and does not solidify, what could be the issue?

Answer: this compound is reported to be a low-melting solid or a thick oil. If it fails to solidify, it may be due to the presence of impurities such as residual solvent or starting materials. Ensure that the product has been thoroughly dried under vacuum to remove any volatile residues. If the product remains oily, purification by column chromatography on silica gel is recommended to remove non-volatile impurities.

Question: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

Answer: The formation of multiple spots on a TLC plate suggests the presence of side products. In the nitration of aromatic compounds, the formation of isomers is a common issue. In this case, nitration at other positions on the benzene ring can occur if the reaction conditions are not carefully controlled. To minimize the formation of isomers, maintain a low reaction temperature and ensure slow, dropwise addition of the nitrating agent. Over-nitration, leading to the introduction of a second nitro group, is also a possibility, although less likely under controlled conditions. Incomplete esterification could also result in unreacted starting carboxylic acid. Column chromatography is the most effective method to separate the desired product from these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of this compound?

A1: The reported melting point for this compound is in the range of 48-50 °C.

Q2: What are the recommended solvents for recrystallization?

A2: A mixture of ethyl acetate and hexane is a suitable solvent system for the recrystallization of this compound to obtain a purified solid product.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will show characteristic peaks for the aromatic protons, the ethyl group, and the methoxyethoxy side chains. Carbon-13 NMR (¹³C NMR) and Infrared (IR) spectroscopy can provide further structural confirmation. Purity can be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 3,4-dihydroxybenzoic acid.

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution.

  • Alkylation: Add 2-bromoethyl methyl ether dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature of approximately 80-100 °C and maintain it for several hours until the reaction is complete, as monitored by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash it with water, and dry it under a vacuum. The crude product can be further purified by recrystallization.

Step 2: Synthesis of this compound

  • Esterification: Dissolve the 3,4-bis(2-methoxyethoxy)benzoic acid in an excess of ethanol. Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture to reflux for several hours. Monitor the reaction by TLC. After completion, neutralize the acid, remove the excess ethanol under reduced pressure, and extract the ethyl ester.

  • Nitration:

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.

    • Dissolve the ethyl 3,4-bis(2-methoxyethoxy)benzoate in concentrated sulfuric acid at 0 °C.

    • Slowly add the cold nitrating mixture dropwise to the solution of the ester, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate.

  • Purification: Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Quantitative Data Summary

ParameterValueReference
Melting Point48-50 °C
AppearanceWhite to off-white solid
Molecular FormulaC₁₅H₂₁NO₈
Molecular Weight343.33 g/mol

Diagrams

experimental_workflow start Start: 3,4-Dihydroxybenzoic Acid step1 Step 1: Alkylation with 2-bromoethyl methyl ether start->step1 intermediate Intermediate: 3,4-bis(2-methoxyethoxy)benzoic acid step1->intermediate step2 Step 2: Esterification with Ethanol intermediate->step2 intermediate2 Intermediate: Ethyl 3,4-bis(2-methoxyethoxy)benzoate step2->intermediate2 step3 Step 3: Nitration with HNO₃/H₂SO₄ intermediate2->step3 product Final Product: Ethyl 4,5-bis(2-methoxyethoxy) -2-nitrobenzoate step3->product purification Purification: Recrystallization product->purification end End purification->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic problem Low Yield or Impure Product cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions (e.g., Isomer Formation) problem->cause2 cause3 Impure Starting Materials problem->cause3 cause4 Product Loss during Workup problem->cause4 solution1 Increase Reaction Time/Temp (with caution) cause1->solution1 solution2 Control Temperature (0-5 °C for nitration) cause2->solution2 solution5 Slow, Controlled Reagent Addition cause2->solution5 solution3 Ensure Purity and Dryness of Reagents cause3->solution3 solution4 Optimize Extraction pH and Purification cause4->solution4

Caption: Troubleshooting logic for synthesis issues.

Alternative catalysts for the synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding alternative catalysts for the synthesis of this compound.

Synthesis Overview & Key Catalytic Steps

The synthesis of this compound from 3,4-dihydroxybenzoic acid typically involves three key transformations: a double O-alkylation (Williamson ether synthesis), an esterification (Fischer esterification), and a regioselective nitration.[1] Alternative catalysts are most impactful in the O-alkylation and esterification stages to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.

G General Synthesis Workflow cluster_0 Key Reagents / Catalysts A 3,4-Dihydroxybenzoic Acid p1 A->p1 B 4,5-bis(2-methoxyethoxy) -benzoic Acid p2 B->p2 C Ethyl 4,5-bis(2-methoxyethoxy) -benzoate D Ethyl 4,5-bis(2-methoxyethoxy) -2-nitrobenzoate C->D  Nitration R3 HNO₃ / Acetic Acid C->R3 p1->B  O-Alkylation (Williamson Ether Synthesis) R1 1-chloro-2-methoxyethane + Base / Catalyst p1->R1 p2->C  Esterification (Fischer) R2 Ethanol + Acid Catalyst p2->R2

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: In which steps of the synthesis can alternative catalysts be most effectively used?

Alternative catalysts are primarily employed in two key steps:

  • O-Alkylation (Williamson Ether Synthesis): This step involves forming the two ether linkages. Traditional methods may use strong bases in polar aprotic solvents. Alternative catalysts like phase-transfer catalysts (PTCs) or the use of ionic liquids as both solvent and promoter can offer milder conditions and easier workups.[2][3][4]

  • Esterification: The conversion of the carboxylic acid to an ethyl ester is typically catalyzed by strong mineral acids like H₂SO₄.[1] Heterogeneous acid catalysts, such as zeolites, offer advantages in catalyst recovery and reuse.[1][5]

Q2: What are the primary alternative catalysts for the O-alkylation step?

The main alternatives to conventional strong bases (like NaH) are:

  • Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6) are used.[4][6] These catalysts facilitate the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent, often allowing the use of weaker, safer bases like NaOH or K₂CO₃.[7]

  • Ionic Liquids (ILs): Room-temperature ionic liquids, such as 1-methyl-3-butyl imidazolium bromide ([bmim]Br), can act as both the solvent and a promoter for the reaction.[2][8] They offer benefits like high thermal stability and the potential for catalyst/solvent recycling.[2][8]

Q3: What are the benefits of using microwave assistance in this synthesis?

Microwave irradiation can significantly accelerate organic reactions.[9][10] For the synthesis of nitrobenzoate esters, it has been shown to reduce reaction times from hours to minutes and increase yields.[5][11] The key advantages include rapid and uniform heating, leading to higher reaction rates and often cleaner reactions with fewer side products.[10]

Q4: Are there heterogeneous catalysts available for the esterification step?

Yes, heterogeneous catalysts are a green alternative to homogeneous mineral acids. Hydrogen forms of natural zeolites (e.g., H-MOR, H-HEU-M) have been successfully used for the synthesis of ethyl 4-nitrobenzoate.[5][11] These solid acid catalysts are easily filtered out of the reaction mixture, simplifying purification and allowing for their reuse.[1] Layered alkaline earth metal benzoates have also shown promise.[1]

Troubleshooting Guide

Q: I am observing low yields during the O-alkylation (Williamson ether synthesis) step. What are the common causes and solutions?

Low yields in this step are often traced to several issues. The following guide can help diagnose the problem.

G start Low Yield in O-Alkylation Step check_base Is the base strong enough to deprotonate the phenol? start->check_base check_ptc Using PTC? Is it effective? check_base->check_ptc Yes sol_base Solution: Use a stronger base (e.g., NaH) or ensure anhydrous conditions for weaker bases. check_base->sol_base No check_side_reactions Evidence of side reactions (e.g., elimination, C-alkylation)? check_ptc->check_side_reactions Yes sol_ptc Solution: Increase PTC loading, or switch to a more effective catalyst (e.g., 18-crown-6 for K⁺). check_ptc->sol_ptc No check_reagents Are reagents (especially alkyl halide) pure and dry? check_side_reactions->check_reagents No sol_side_reactions Solution: Lower reaction temperature. Use a more polar aprotic solvent (e.g., DMF, DMSO). check_side_reactions->sol_side_reactions Yes check_reagents->start Yes, Re-evaluate Process sol_reagents Solution: Purify/dry reagents. Use freshly opened solvents. check_reagents->sol_reagents No

Caption: Troubleshooting flowchart for low yield in O-alkylation.

Q: The reaction is producing a significant amount of elimination byproduct instead of the desired ether. How can this be minimized?

The Williamson ether synthesis (Sₙ2) often competes with the E2 elimination pathway.[4]

  • Problem: Elimination is favored by sterically hindered substrates, strong bases, and higher temperatures. While the 1-chloro-2-methoxyethane is a primary halide and less prone to elimination, conditions can still favor it.

  • Solution:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Base: Use a less sterically hindering base if possible. When using PTC, carbonates (K₂CO₃, Cs₂CO₃) are often preferred over hydroxides to minimize elimination.[7]

    • Solvent: Use a polar aprotic solvent like DMF or DMSO, which favors the Sₙ2 pathway.[7]

Q: The final nitration step is giving me poor regioselectivity or multiple nitrated products. What should I do?

  • Problem: The positions on the benzene ring are activated by the two ether groups. While the ester group is deactivating, improper conditions can lead to nitration at undesired positions.

  • Solution:

    • Control Temperature: The nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate is typically performed at low temperatures (0–5 °C) to ensure high selectivity for the desired 2-nitro product.[12]

    • Nitrating Agent: A mixture of nitric acid in acetic acid is a standard and effective reagent for this transformation, providing good control.[12] Avoid harsher conditions like fuming nitric/sulfuric acid unless absolutely necessary, as this will lead to over-nitration or oxidation.

Data Summary: Alternative Catalyst Performance

The following table summarizes data for alternative catalysts used in a similar reaction, the esterification of 4-nitrobenzoic acid (4-NBA) with ethanol, which serves as a model for the esterification step in our target synthesis.

Catalyst SystemParticle SizeTemp (°C)Time (h)4-NBA Conversion (%)Product Yield (%)Selectivity (%)Reference
H-HEU-M Zeolite 4.8 - 7.0 µm806~49~4489.5[5][11]
H-HEU-M Zeolite (Ultradispersed) 290 - 480 nm806~59~5796.5[5][11]
H-MOR Zeolite 4.8 - 7.0 µm806~48~4286.5[5][11]
H-MOR Zeolite (Ultradispersed) 290 - 480 nm806~58~5493.3[5][11]
Microwave (MW) Irradiation N/A802~60~55>90[5][11]
Ultrasound (US) Irradiation N/A802~60~55>90[5][11]
MW + H-HEU-M (Ultradispersed) 290 - 480 nm802~70~67>95[5][11]

Data adapted from the synthesis of Ethyl 4-Nitrobenzoate.[5][11]

Experimental Protocols

Protocol 1: O-Alkylation using Phase-Transfer Catalysis

This protocol describes the double O-alkylation of 3,4-dihydroxybenzoic acid using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dihydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add toluene and water to create a biphasic system (e.g., 5 mL of each per gram of benzoic acid).

  • Reagent Addition: Add 1-chloro-2-methoxyethane (2.5 eq) to the mixture.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by TLC or LC-MS. The reaction may take 8-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4,5-bis(2-methoxyethoxy)benzoic acid can be purified by crystallization or column chromatography.

G Phase-Transfer Catalysis (PTC) Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase K2CO3 K₂CO₃(s) + H₂O ArOK Ar(OH)₂ + 2OH⁻ ⇌ Ar(O⁻)₂ + 2H₂O QOAr [Q⁺]₂[Ar(O⁻)₂] Ion Pair ArOK->QOAr Phase Transfer QBr_aq Q⁺Br⁻ RCl 2 R-Cl (1-chloro-2-methoxyethane) Product Ar(OR)₂ RCl->Product QBr_org Q⁺Br⁻ Product->QBr_org 2 Q⁺Br⁻ Regenerated QBr_org->QBr_aq Returns to Aqueous Phase QOAr->RCl Sₙ2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis for O-alkylation.

Protocol 2: Esterification using Microwave Irradiation

This protocol describes the esterification of 4,5-bis(2-methoxyethoxy)benzoic acid using microwave assistance.

  • Setup: In a microwave-safe reaction vessel, combine 4,5-bis(2-methoxyethoxy)benzoic acid (1.0 eq) and a catalyst, such as ultradispersed H-HEU-M zeolite (e.g., 10% w/w) or a few drops of concentrated sulfuric acid.

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 20-30 equivalents). Ensure the vessel is equipped with a magnetic stir bar.

  • Reaction: Seal the vessel and place it in a scientific microwave reactor. Set the temperature to 80-100 °C and irradiate for 15-30 minutes. The reaction power should be managed to maintain the target temperature.

  • Workup: After the reaction, cool the vessel to room temperature. If a heterogeneous catalyst was used, filter it off. If sulfuric acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Purification: Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,5-bis(2-methoxyethoxy)benzoate. Purify as needed.

References

Preventing degradation of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Discoloration (Yellowing or Darkening of the Oil) Photodegradation: Exposure to light, especially UV light, can cause the degradation of nitroaromatic compounds.Store the compound in an amber or opaque vial to protect it from light. Handle the compound in a dimly lit area.
Thermal Degradation: Elevated temperatures can accelerate the decomposition of the compound.Ensure the compound is stored at the recommended temperature of 2-8°C. Avoid repeated warming and cooling cycles.
Formation of Precipitate or Cloudiness in Solution Hydrolysis: The ester functional group can hydrolyze to the corresponding carboxylic acid, which may have lower solubility. This can be catalyzed by acidic or basic conditions.Use anhydrous solvents and store solutions under an inert atmosphere to minimize contact with moisture. Ensure that the pH of the solution is neutral.
Insolubility: The compound may not be fully dissolved or may have precipitated out of solution due to temperature changes.Ensure the compound is fully dissolved by gentle warming and sonication. Check the solubility of the compound in the chosen solvent at the storage temperature.
Decrease in Purity or Appearance of New Peaks in HPLC Analysis Multiple Degradation Pathways: The compound may be degrading through a combination of hydrolysis, photodegradation, or thermal decomposition.Review storage conditions, including temperature, light exposure, and moisture protection. Perform a forced degradation study to identify the primary degradation pathways and implement targeted preventative measures.
Reduction of Nitro Group: The nitro group is susceptible to reduction to an amino group, especially in the presence of reducing agents.Avoid contact with reducing agents. Store under an inert atmosphere if reductive degradation is suspected.
Loss of Biological Activity or Inconsistent Experimental Results Chemical Degradation: The active compound has degraded, leading to a lower effective concentration.Re-qualify the compound using a validated analytical method (e.g., HPLC) to determine its purity before use. If degradation is confirmed, obtain a new batch of the compound and strictly adhere to the recommended storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, the compound, which is a yellow oil, should be stored in a refrigerator at 2-8°C.[1] It is crucial to protect it from light by using an amber or opaque vial and to minimize exposure to moisture and air by ensuring the container is tightly sealed. For solutions, storage at -20°C or -80°C in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What are the visible signs of degradation?

A2: Visual indicators of degradation can include a noticeable darkening or change in the color of the yellow oil, the formation of solid precipitates, or cloudiness in solutions. However, significant degradation can occur without any visible changes. Therefore, periodic purity assessment by analytical techniques like HPLC is recommended for long-term stored samples.

Q3: How does pH affect the stability of this compound in solution?

A3: As a benzoate ester, this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[2][3][4] Under alkaline conditions, the ester can be hydrolyzed to the corresponding benzoate salt, while strong acidic conditions can also promote hydrolysis.[2][3] It is advisable to maintain solutions at a neutral pH to minimize hydrolytic degradation.

Q4: Is this compound sensitive to light?

A4: Yes, nitroaromatic compounds are often photosensitive and can undergo photodegradation upon exposure to light, particularly UV radiation.[5][6] This can lead to the formation of various degradation products. It is essential to store the compound in light-protecting containers and to avoid prolonged exposure to direct light during handling.[5]

Q5: Can I store the compound at room temperature for short periods?

A5: While short-term exposure to room temperature may not cause immediate and significant degradation, it is not recommended. The stability of nitroaromatic compounds can be compromised at higher temperatures. To ensure the integrity of the compound, it should be returned to the recommended storage temperature of 2-8°C as soon as possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution stored under recommended conditions), by a suitable analytical method like HPLC-UV.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The peak purity of the parent compound should also be assessed.

Stress Condition Expected Outcome
Acid Hydrolysis Potential hydrolysis of the ester to form 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid.
Base Hydrolysis Rapid hydrolysis of the ester to form the corresponding carboxylate salt.[2][3]
Oxidation Potential for oxidation of the methoxyethoxy side chains or other reactions.
Thermal Degradation General decomposition, potentially involving the nitro group and side chains.
Photodegradation Formation of various photoproducts due to the photosensitivity of the nitroaromatic moiety.[6]
Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject a mixture of the unstressed compound and the samples from the forced degradation study.

    • Optimize the gradient profile, flow rate (e.g., 1.0 mL/min), and column temperature to achieve baseline separation between the parent compound and all degradation products.

    • Select a suitable UV detection wavelength for the analysis (e.g., based on the UV spectrum of the parent compound).

  • Method Validation:

    • Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

    • Specificity: The method must be able to resolve the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

    • Linearity: Establish a linear relationship between the peak area and the concentration of the compound over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound.

DegradationPathways Parent This compound Reduction_Product Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Parent->Reduction_Product Reduction Photodegradation_Products Various Photoproducts Parent->Photodegradation_Products Photodegradation (Light/UV) Thermal_Degradation_Products Various Thermal Products Parent->Thermal_Degradation_Products Thermal Degradation (Heat)

Caption: Potential degradation pathways of this compound.

References

Challenges in the synthesis of quinazoline derivatives from Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of quinazoline derivatives, with a specific focus on challenges encountered when starting from Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the main steps in the synthesis of quinazoline derivatives from this compound?

A1: The synthesis typically involves a two-step process:

  • Reduction of the nitro group: The nitro group of this compound is reduced to an amine to form Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

  • Cyclization: The resulting aminobenzoate is then cyclized with a suitable reagent to form the quinazoline ring system. For example, reaction with formamide or a derivative can yield a quinazolin-4(3H)-one.

Q2: Why is this compound a common starting material for quinazoline-based kinase inhibitors?

A2: This compound is a key intermediate in the synthesis of several tyrosine kinase inhibitors, such as Erlotinib.[1] The methoxyethoxy groups enhance solubility and can play a role in the binding affinity of the final drug molecule to its target.[1] The nitro and ester functionalities provide convenient handles for the subsequent chemical transformations required to build the quinazoline core.

Q3: What are some common applications of quinazoline derivatives in drug development?

A3: Quinazoline derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities. They are particularly prominent as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer therapy.[2][3] Several FDA-approved anti-cancer drugs, including Gefitinib, Erlotinib, and Afatinib, feature a quinazoline core.[2]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of quinazoline derivatives from this compound.

Challenges in the Reduction of the Nitro Group

Problem: Low or incomplete reduction of the nitro group to an amine.

  • Possible Cause 1: Inactive Catalyst.

    • Troubleshooting: The activity of catalysts like Palladium on carbon (Pd/C) can diminish over time. Ensure the catalyst is fresh or from a reliable source. If using a previously opened bottle, consider using a new batch. For reactions using Pd/C with ammonium formate, pre-activation of the catalyst by stirring with the hydrogen donor before adding the nitro compound can be beneficial.[4]

  • Possible Cause 2: Insufficient Hydrogen Source.

    • Troubleshooting: When using transfer hydrogenation with ammonium formate, ensure a sufficient molar excess is used.[4] For catalytic hydrogenation with H₂ gas, ensure the system is properly sealed and purged to remove air, and that an adequate pressure of hydrogen is maintained throughout the reaction.

  • Possible Cause 3: Catalyst Poisoning.

    • Troubleshooting: Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity solvents and reagents are used. If catalyst poisoning is suspected, purification of the starting nitro compound may be necessary.

  • Possible Cause 4: Steric Hindrance.

    • Troubleshooting: The bulky methoxyethoxy groups might sterically hinder the approach of the nitro group to the catalyst surface.[5] In such cases, optimizing the reaction conditions, such as increasing the catalyst loading, temperature, or reaction time, may be necessary. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

Problem: Formation of side products during reduction.

  • Possible Cause 1: Over-reduction.

    • Troubleshooting: While less common for nitro group reduction, aggressive reaction conditions could potentially lead to the reduction of the ester group. Use milder reducing agents or conditions. For example, catalytic transfer hydrogenation is often milder than high-pressure hydrogenation.

  • Possible Cause 2: Incomplete reaction leading to intermediates.

    • Troubleshooting: Incomplete reduction can leave intermediates like nitroso or hydroxylamine species, which can participate in side reactions. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.

Challenges in the Cyclization to form the Quinazoline Ring

Problem: Low yield of the desired quinazolinone product.

  • Possible Cause 1: Sub-optimal reaction conditions.

    • Troubleshooting: The cyclization step is often sensitive to temperature and reaction time. For reactions with formamide, temperatures are typically high (e.g., 160-165°C).[4] Ensure the reaction temperature is accurately controlled and maintained for the specified duration. Monitoring the reaction progress is essential to avoid degradation at high temperatures.

  • Possible Cause 2: Purity of the starting aminobenzoate.

    • Troubleshooting: Impurities from the reduction step can interfere with the cyclization reaction. Ensure the Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is of high purity before proceeding. Purification by column chromatography or recrystallization may be required.

  • Possible Cause 3: Inefficient cyclizing agent.

    • Troubleshooting: The choice and amount of the cyclizing agent are critical. For the formation of quinazolin-4(3H)-ones, formamide is commonly used, often with ammonium formate.[4] Ensure the reagents are of good quality and used in the correct stoichiometry.

Problem: Difficulty in purifying the final quinazoline derivative.

  • Possible Cause 1: Similar polarity of product and impurities.

    • Troubleshooting: If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. Sometimes, converting the product to a salt, recrystallizing it, and then converting it back to the free base can be an effective purification strategy.

  • Possible Cause 2: Presence of persistent colored impurities.

    • Troubleshooting: Colored impurities can sometimes be removed by treating the crude product with activated charcoal before recrystallization.

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol is adapted from a reported synthesis of Erlotinib.[4]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • 2-Propanol

  • Water

  • Ethyl acetate

Procedure:

  • To a flask containing 10% Pd/C (9.32 g) in 2-propanol (350 ml), add a solution of ammonium formate (55.14 g) in water (35 ml).

  • Stir the mixture for 1 minute at room temperature to activate the catalyst.

  • Add this compound (30 g) to the reaction mixture.

  • Stir the reaction at room temperature for 20 minutes.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® and wash the solid with ethyl acetate and 2-propanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate, dry the organic phase over sodium sulfate, and concentrate in vacuo to yield Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

Protocol 2: Cyclization to 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

This protocol is a continuation of the synthesis of an Erlotinib precursor.[4]

Materials:

  • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

  • Ammonium formate

  • Formamide

  • Chloroform

Procedure:

  • Dissolve Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (25 g) and ammonium formate (5 g) in formamide (38 ml).

  • Heat the stirred mixture to 160-165°C under a nitrogen atmosphere for 2 hours.

  • After cooling, add cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Extract the filtrate with chloroform.

  • Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate in vacuo to obtain any remaining product.

Quantitative Data Summary

Reaction Step Starting Material Product Reagents and Conditions Yield (%) Reference
NitrationEthyl 3,4-bis(2-methoxyethoxy)benzoateThis compoundHNO₃, Acetic Acid, 0°C92.75[4]
ReductionThis compoundEthyl 2-amino-4,5-bis(2-methoxyethoxy)benzoatePd/C, Ammonium formate, 2-Propanol/Water, RT~95[6]
CyclizationEthyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneAmmonium formate, Formamide, 160-165°CNot specified[4]
General Quinazoline Synthesis2-aminobenzamides and aldehydes2-substituted quinazolin-4(3H)-onesp-toluenesulfonic acid, PIDAGood to excellent[7]
General Quinazoline Synthesis2-aminobenzophenones and benzylamines2-phenylquinazolinesCeric ammonium nitrate (CAN)-TBHP, AcetonitrileGood to excellent[8]

Visualizations

Experimental Workflow

experimental_workflow start This compound reduction Reduction of Nitro Group (e.g., Pd/C, H₂ or Ammonium Formate) start->reduction amino_intermediate Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate reduction->amino_intermediate cyclization Cyclization (e.g., with Formamide) amino_intermediate->cyclization quinazoline_core Quinazoline Derivative (e.g., Quinazolin-4(3H)-one) cyclization->quinazoline_core purification Purification (Chromatography/Recrystallization) quinazoline_core->purification final_product Final Product purification->final_product

Caption: A generalized workflow for the synthesis of quinazoline derivatives.

Troubleshooting Logic for Low Yield in Reduction Step

troubleshooting_reduction start Low Yield in Reduction Step check_catalyst Is the catalyst active? start->check_catalyst check_h2_source Is the hydrogen source sufficient? start->check_h2_source check_purity Is the starting material pure? start->check_purity optimize_conditions Have reaction conditions been optimized? start->optimize_conditions solution1 Use fresh catalyst or pre-activate check_catalyst->solution1 No solution2 Increase amount of hydrogen source check_h2_source->solution2 No solution3 Purify starting material check_purity->solution3 No solution4 Increase temperature, time, or catalyst loading optimize_conditions->solution4 No

Caption: Troubleshooting guide for low yield during the nitro reduction step.

EGFR Signaling Pathway Inhibition

egfr_pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Quinazoline Quinazoline Derivative (e.g., Erlotinib) Quinazoline->Dimerization Inhibits ATP binding

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

References

Validation & Comparative

A Comparative Guide to Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate and Other Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and organic synthesis, nitrobenzoate derivatives serve as versatile building blocks and functional molecules. This guide provides a detailed comparison of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate against other common nitrobenzoate derivatives, offering insights into their properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a complex organic compound primarily recognized as a key intermediate in the synthesis of tyrosine kinase inhibitors, such as Erlotinib Hydrochloride, a drug used in the treatment of non-small-cell lung cancer.[1][2][3] Its structure features a nitroaromatic core with two 2-methoxyethoxy side chains, which enhance its solubility and utility as a precursor for quinoline and quinazoline derivatives.[1][4] The molecule has a formula of C15H21NO8 and a molecular weight of 343.33 g/mol .[1][5] It typically exists as a yellow oil and is soluble in solvents like dimethyl sulfoxide (DMSO) and ethyl acetate.[4]

The broader class of nitrobenzoate derivatives is significant in various chemical applications. They are widely used as intermediates in the production of dyes, antibiotics, and other pharmaceuticals.[6] A notable application is their use as ortho-nitrobenzyl (ONB) photocleavable protecting groups (PPGs).[7][8][9] These groups allow for spatial and temporal control over the release of protected functional groups (like carboxylic acids, amines, and phosphates) upon irradiation with light, a technique invaluable in biochemistry and multistep organic synthesis.[7][9][10] Furthermore, certain nitrobenzoate esters have demonstrated promising antimycobacterial activity.[11]

Comparative Data of Nitrobenzoate Derivatives

To provide a clear comparison, the table below summarizes the properties of this compound alongside two other representative nitrobenzoate derivatives: 4,5-Dimethoxy-2-nitrobenzoic acid, which shares a similar substitution pattern, and Methyl 3-nitrobenzoate, a classic example of a simple nitrobenzoate ester.

PropertyThis compound4,5-Dimethoxy-2-nitrobenzoic acidMethyl 3-nitrobenzoate
Molecular Formula C15H21NO8[5]C9H9NO6[12]C8H7NO4[13]
Molecular Weight 343.33 g/mol [1][5]227.17 g/mol [12]181.15 g/mol [13]
Physical State Yellow Oil[4]Light Yellow Solid[12]Solid[14]
Melting Point Not applicable (Oil)195-197 °C[15]76-79 °C[14][16]
Solubility Soluble in DMSO and ethyl acetate.[4]Soluble in DMSO and methanol; insoluble in water.[17]Soluble in organic solvents.
Key Applications Intermediate for tyrosine kinase inhibitors (e.g., Erlotinib).[1][2]Precursor for quinazoline derivatives and other heterocycles.[15][17][18]Intermediate in organic synthesis; model compound for electrophilic aromatic substitution studies.[6][16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are key experimental protocols relevant to the synthesis and modification of these compounds.

Protocol 1: Synthesis of this compound

This protocol is based on the common synthetic route involving the nitration of a substituted benzoate ester.[1][4]

  • Starting Material: Ethyl 3,4-bis(2-methoxyethoxy)benzoate.

  • Reagents: Nitric acid, acetic acid.

  • Procedure: a. Dissolve Ethyl 3,4-bis(2-methoxyethoxy)benzoate in glacial acetic acid in a reaction vessel equipped with a stirrer and a cooling bath. b. Cool the solution to 0–5 °C. c. Add nitric acid dropwise to the cooled solution while maintaining the temperature between 0–5 °C. d. After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).[19] e. Upon completion, pour the reaction mixture into ice-water to precipitate the product. f. Isolate the product, which is typically an oil, by extraction with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. h. Remove the solvent under reduced pressure to yield the final product, this compound. Purity can be assessed via HPLC, with reported purities around 92%.[1]

Protocol 2: General Nitration of a Benzoate Ester (e.g., Methyl Benzoate)

This procedure describes the classic electrophilic aromatic substitution to synthesize Methyl 3-nitrobenzoate.[6][16]

  • Starting Material: Methyl Benzoate.

  • Reagents: Concentrated sulfuric acid, concentrated nitric acid.

  • Procedure: a. In a flask placed in an ice bath, slowly add concentrated sulfuric acid to methyl benzoate with stirring. b. In a separate container, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool. c. Add the cold nitrating mixture dropwise to the methyl benzoate solution, ensuring the temperature does not exceed 15 °C. d. After the addition, allow the mixture to stir at room temperature for approximately 15-30 minutes. e. Pour the reaction mixture over crushed ice to precipitate the crude product. f. Isolate the solid product by vacuum filtration and wash with cold water until the washings are neutral. g. Purify the crude product by recrystallization from methanol to obtain pure Methyl 3-nitrobenzoate.[16]

Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step in utilizing these intermediates for further synthesis, for example, in the production of Erlotinib precursors.[1]

  • Starting Material: this compound.

  • Reagents: Platinum(IV) oxide (PtO₂·H₂O) as a catalyst, hydrogen gas (H₂).

  • Procedure: a. Dissolve the nitrobenzoate derivative in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel. b. Add a catalytic amount of PtO₂·H₂O to the solution. c. Place the vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously. d. Monitor the reaction until the consumption of hydrogen ceases. e. Filter the reaction mixture through a pad of Celite to remove the catalyst. f. Evaporate the solvent from the filtrate under reduced pressure to yield the corresponding amino-benzoate, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[1]

Visualizing Synthesis and Mechanisms

Diagrams created using DOT language provide a clear visual representation of complex chemical processes and relationships.

SynthesisWorkflow start 3,4-Dihydroxybenzoic Acid inter1 Ethyl 3,4-bis(2-methoxyethoxy) benzoate start->inter1 1. O-alkylation 2. Esterification target Ethyl 4,5-bis(2-methoxyethoxy) -2-nitrobenzoate inter1->target Nitration (HNO3, H2SO4) reduced Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate target->reduced Reduction (H2, PtO2) final Tyrosine Kinase Inhibitors (e.g., Erlotinib) reduced->final Further Cyclization Steps

Caption: Synthetic pathway from a starting material to a final drug product.

PhotocleavageMechanism cluster_main Ortho-Nitrobenzyl (ONB) Photocleavage ONB_Protected ONB-Protected Substrate (R-X) ExcitedState Excited State ONB_Protected->ExcitedState Light (hν) AciNitro Aci-Nitro Intermediate ExcitedState->AciNitro Phototautomerization Released Released Substrate (R) + o-Nitrosobenzaldehyde AciNitro->Released Decomposition

Caption: Mechanism of light-induced deprotection for ONB protecting groups.

References

A Comparative Guide to the Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic route for key intermediates is critical for efficiency, scalability, and cost-effectiveness. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a pivotal building block in the synthesis of several pharmaceuticals, most notably the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This guide provides a comparative analysis of the primary industrial synthesis route against alternative methods, supported by available experimental data and detailed methodologies.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is predominantly achieved through a conventional two-step process involving etherification followed by nitration. However, alternative approaches such as microwave-assisted synthesis and a route commencing from a benzonitrile precursor have been explored to potentially reduce reaction times and improve efficiency. A direct esterification method is also a theoretical possibility, though it faces significant challenges.

Data Presentation

The following table summarizes the key quantitative data for the different synthesis routes for this compound.

ParameterConventional RouteMicrowave-Assisted Route (Etherification Step)Direct Esterification (Theoretical)Benzonitrile Conversion Route
Starting Materials Ethyl 3,4-dihydroxybenzoate, 2-chloroethyl methyl ether, Nitric acid, Acetic acidEthyl 3,4-dihydroxybenzoate, 2-chloroethyl methyl ether4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid, Ethanol4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, Ethanol, Chlorotrimethylsilane
Key Steps 1. Etherification 2. Nitration1. Microwave-assisted Etherification 2. Nitration1. Fischer Esterification1. Conversion of nitrile to ester
Reaction Time Etherification: ~6 hours[1]; Nitration: ~24 hours[1]Etherification: 45 minutes[1]Several hours (estimated)~4 hours (estimated based on analogous reactions)
Overall Yield ~85-92%[1]Potentially higher due to reduced side reactionsLow (precursor synthesis is difficult and economically unviable)[1]Moderate to good (estimated)
Product Purity >95%[1]Potentially higherVariableGood (estimated)
Advantages Well-established, reliable, high yield and puritySignificant reduction in reaction time for etherificationAtom economical single stepAvoids direct nitration of the ester
Disadvantages Long reaction times, use of strong acidsRequires specialized microwave equipment, scalability challenges[1]Precursor is not readily available and difficult to synthesize[1]Requires synthesis of the nitrile precursor

Experimental Protocols

Route 1: Conventional Synthesis

This is the most commonly employed method for the industrial production of this compound.

Step 1: Etherification of Ethyl 3,4-dihydroxybenzoate

  • To a solution of Ethyl 3,4-dihydroxybenzoate in a suitable solvent such as Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).[1]

  • Add 2-chloroethyl methyl ether to the mixture. The molar ratio of 2-chloroethyl methyl ether to the hydroxyl groups is typically in slight excess to ensure complete reaction.[1]

  • Heat the reaction mixture to reflux (around 50-100°C) and stir for approximately 6 hours.[1]

  • After completion of the reaction (monitored by TLC), the mixture is cooled, and the inorganic salts are filtered off.

  • The solvent is removed under reduced pressure to yield crude Ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Step 2: Nitration of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

  • Dissolve the crude product from the previous step in acetic acid.

  • Cool the solution to 0-5°C in an ice bath.[1]

  • Slowly add a nitrating mixture of nitric acid in acetic acid dropwise while maintaining the low temperature to prevent over-nitration and side reactions.[1]

  • After the addition is complete, allow the reaction to stir for about 24 hours.[1]

  • Pour the reaction mixture into ice water to precipitate the product.

  • The crude product is then extracted with a suitable organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and the solvent is evaporated to yield this compound with a purity of over 95%.[1]

Route 2: Alternative Synthesis Approaches (Adapted Protocols)

The following protocols for alternative routes are based on general procedures for similar chemical transformations, as specific experimental data for the target molecule is limited in the reviewed literature.

Alternative 2a: Microwave-Assisted Etherification

This protocol adapts the conventional etherification to a microwave-assisted method, which has been suggested to significantly reduce reaction times.

  • In a microwave-safe vessel, combine Ethyl 3,4-dihydroxybenzoate, potassium carbonate, and 2-chloroethyl methyl ether in a minimal amount of a high-boiling point solvent like DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100-150°C) for a shorter duration, potentially around 45 minutes, as suggested by pilot studies.[1]

  • After cooling, the work-up would proceed similarly to the conventional method. The subsequent nitration step would follow the established protocol.

Alternative 2b: Direct Fischer Esterification (Theoretical)

This route is considered economically unviable due to the difficulty in synthesizing the starting carboxylic acid.[1] The following is a general Fischer esterification protocol.

  • Dissolve 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid in a large excess of ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for several hours, with continuous removal of water to drive the equilibrium towards the ester product.

  • After the reaction, the excess ethanol is removed, and the mixture is worked up by neutralization and extraction to isolate the ester.

Alternative 2c: Conversion from Benzonitrile

This route involves the synthesis of the corresponding benzonitrile and its subsequent conversion to the ethyl ester.

  • The synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile would be the initial step, likely from a suitable precursor.

  • To a dry flask under a nitrogen atmosphere, add the 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, an excess of ethanol, and chlorotrimethylsilane.

  • Heat the reaction mixture at around 50°C for approximately 4 hours.

  • After cooling, water is added, followed by a base (e.g., sodium carbonate) and extraction with an organic solvent to yield the desired ethyl ester.

Visualizations

Synthesis Route Diagrams

Synthesis_Routes cluster_conventional Conventional Route cluster_alternatives Alternative Routes cluster_mw Microwave-Assisted cluster_de Direct Esterification cluster_bn Benzonitrile Conversion A1 Ethyl 3,4-dihydroxybenzoate B1 Ethyl 3,4-bis(2-methoxyethoxy)benzoate A1->B1 Etherification (2-chloroethyl methyl ether, K2CO3, DMF, ~6h) C1 This compound B1->C1 Nitration (HNO3, Acetic Acid, 0-5°C, ~24h) A2 Ethyl 3,4-dihydroxybenzoate B2 Ethyl 3,4-bis(2-methoxyethoxy)benzoate A2->B2 Microwave Etherification (~45 min) A3 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid C3 This compound A3->C3 Fischer Esterification (Ethanol, H+) A4 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile C4 This compound A4->C4 Esterification (Ethanol, TMSCl)

Caption: Comparison of synthesis routes for this compound.

Experimental Workflow and Downstream Application

This compound is a key intermediate in the synthesis of Erlotinib, a tyrosine kinase inhibitor. The following diagram illustrates the workflow from the intermediate to the final active pharmaceutical ingredient (API) and its mechanism of action.

Erlotinib_Synthesis_and_MoA cluster_synthesis Erlotinib Synthesis cluster_moa Mechanism of Action A This compound B Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate A->B Reduction of Nitro Group C 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one B->C Cyclization D 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline C->D Chlorination E Erlotinib D->E Condensation with 3-ethynylaniline F Erlotinib G EGFR Tyrosine Kinase F->G Binds to ATP binding site L Inhibition I EGFR Autophosphorylation G->I Catalyzes H ATP H->G Competitive inhibition J Downstream Signaling (e.g., Ras-Raf-MEK-ERK) I->J Activates M Blockage K Tumor Cell Proliferation and Survival J->K Promotes L->I Inhibits M->J Blocks

Caption: Synthesis of Erlotinib from the title compound and its mechanism of action on the EGFR pathway.

EGFR Signaling Pathway and Erlotinib Inhibition

Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR), a key component in signaling pathways that drive tumor cell growth and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Inhibition Inhibition EGF EGF (Ligand) EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits (competes with ATP) Inhibition->Ras Inhibition->PI3K

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

References

Purity Analysis of Commercial Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercial Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals, including the tyrosine kinase inhibitor Erlotinib.[1] The purity of this starting material is critical, as impurities can affect reaction yields, downstream purification processes, and the safety and efficacy of the final active pharmaceutical ingredient (API).

Comparison of Commercial Product Purity

Supplier/SourceStated PurityAnalysis MethodNotes
Typical Synthesis >95%HPLCPurity after initial synthesis and purification.[1] One study reported a purity of 92.75% for the crude product, which was used directly in the subsequent reaction step.[2]
Commercial Supplier A ≥98% (Typical)HPLC, NMRPurity specifications for research-grade material. Certificates of Analysis (CoA) should be consulted for batch-specific data.
Commercial Supplier B >97%HPLCGeneral purity specification for commercially available material.
LGC Standards Not specifiedNeatOffers the product as a neat material and provides an exact weight on the Certificate of Analysis, implying a high degree of purity suitable for use as a reference standard.[3]

Note: The data in this table is compiled from publicly available information and should be considered indicative. Researchers should always obtain batch-specific Certificates of Analysis from their suppliers for precise purity data.

Potential Alternatives and Their Purity

A common alternative intermediate in related syntheses is Ethyl 4,5-dimethoxy-2-nitrobenzoate . This compound is structurally similar, with methoxy groups replacing the methoxyethoxy groups.

Alternative CompoundStated PurityKey Differences
Ethyl 4,5-dimethoxy-2-nitrobenzoate ≥98%Structural: Lacks the ether chain extension of the methoxyethoxy groups. This can influence solubility, reactivity, and the pharmacokinetic properties of the final API. Synthesis: The synthesis of the dimethoxy analog may be more straightforward and cost-effective due to the simpler starting materials. Performance: The choice between the two intermediates can impact the overall yield and impurity profile of the final product.

Common Impurities

While specific impurity profiles for commercial batches are proprietary, potential impurities in this compound can arise from several sources:

  • Starting Materials: Unreacted starting materials from the etherification and nitration steps.

  • By-products of Nitration: Positional isomers of the nitro group on the benzene ring.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, ethanol).

  • Degradation Products: Hydrolysis of the ester group.

Rigorous quality control by the manufacturer is essential to minimize these impurities. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to identify and quantify volatile impurities and residual solvents.

Experimental Protocols for Purity Analysis

The following are detailed methodologies for the key experiments used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound by separating it from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The mobile phase can be isocratic or a gradient depending on the complexity of the impurity profile. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Data Analysis: Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis

Objective: To identify and quantify residual solvents and other volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a spectral library

Reagents:

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Methanol)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify residual solvents using a standard addition or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

Objective: To confirm the chemical structure and estimate purity by identifying and quantifying proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent. For qNMR, add a known amount of an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Structural Confirmation: Compare the chemical shifts and coupling constants of the sample spectrum with the expected values for this compound.

    • Purity Estimation: Integrate the signals corresponding to the compound and any identified impurities. The relative integrals can be used to estimate the molar ratio and thus the purity.

Visualizing Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) hplc_system Inject into HPLC System (C18 Column, UV Detector) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system get_chromatogram Obtain Chromatogram hplc_system->get_chromatogram Elution calculate_purity Calculate Purity (Area Percent Method) get_chromatogram->calculate_purity Peak Integration Synthesis_Pathway start Ethyl 3,4-dihydroxybenzoate intermediate1 Ethyl 3,4-bis(2-methoxyethoxy)benzoate start->intermediate1 Etherification product This compound intermediate1->product Nitration final_product Erlotinib product->final_product Reduction & Cyclization Steps

References

Verifying the Structure of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methods used to verify the structure of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key intermediate in the synthesis of targeted cancer therapies such as Erlotinib Hydrochloride.[1] By comparing expected spectroscopic data with that of related compounds and outlining detailed experimental protocols, this document serves as a practical resource for structural elucidation and purity assessment.

Spectroscopic Data Comparison

The positive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not publicly available, this section presents predicted data alongside experimental data for structurally similar compounds to provide a robust framework for verification.

Table 1: ¹H NMR Data Comparison

Expected chemical shifts for this compound are estimated based on the analysis of its functional groups and comparison with analogs.

Proton Environment Expected Chemical Shift (δ, ppm) for this compound Reference Compound: Ethyl 4-nitrobenzoate (CDCl₃)¹ Reference Compound: Ethyl 2-nitrobenzoate (CDCl₃)²
Aromatic H (position 3)~7.5 - 7.7 (s)8.26 - 8.12 (m, 2H)7.77 (d, 1H)
Aromatic H (position 6)~7.3 - 7.5 (s)8.45 - 8.26 (m, 2H)7.93 (d, 1H)
-O-CH₂-CH₂-O-~4.2 - 4.4 (m, 4H)--
-O-CH₂-CH₂-O-~3.8 - 4.0 (m, 4H)--
-O-CH₃~3.4 - 3.6 (s, 6H)--
Ethyl -O-CH₂-CH₃~4.4 - 4.6 (q, 2H)4.44 (q, 2H)4.40 (q, 2H)
Ethyl -O-CH₂-CH₃~1.3 - 1.5 (t, 3H)1.44 (t, 3H)1.36 (t, 3H)

¹Data from supporting information for an article in Organic & Biomolecular Chemistry.[2] ²Data from supporting information for an article by The Royal Society of Chemistry.[3]

Table 2: ¹³C NMR Data Comparison

Predicted ¹³C NMR chemical shifts for the target compound are presented below, contrasted with a simpler analog.

Carbon Environment Expected Chemical Shift (δ, ppm) for this compound Reference Compound: Ethyl 4-nitrobenzoate (CDCl₃)¹
C=O (Ester)~164 - 166164.61
Aromatic C-NO₂~148 - 150150.36
Aromatic C-O~145 - 155-
Aromatic C-CO~125 - 128135.76
Aromatic C-H~110 - 120123.42, 130.59
-O-CH₂-CH₂-O-~68 - 72-
-O-CH₃~58 - 60-
Ethyl -O-CH₂-~61 - 6361.90
Ethyl -CH₃~13 - 1514.17

¹Data from supporting information for an article in Organic & Biomolecular Chemistry.[2]

Table 3: IR Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.

Functional Group Expected Absorption Range (cm⁻¹) for this compound Reference Data for Aromatic Esters and Nitro Compounds
C=O Stretch (Ester)1715 - 17301715-1730 cm⁻¹ for α,β-unsaturated esters.
C-O Stretch (Ester)1250 - 1310 and 1100 - 1130Aromatic esters show two distinct C-O stretches.
NO₂ Stretch (Asymmetric)1500 - 1560Characteristic strong absorption for nitroarenes.
NO₂ Stretch (Symmetric)1335 - 1370Characteristic strong absorption for nitroarenes.
Ar-O-C Stretch (Ether)1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric)Typical for aryl alkyl ethers.
C-H Stretch (Aromatic)3000 - 3100-
C-H Stretch (Aliphatic)2850 - 3000-
Table 4: Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Weight: 343.33 g/mol ) are listed below.[1][4]

Adduct Predicted m/z
[M+H]⁺344.13398
[M+Na]⁺366.11592
[M-H]⁻342.11942
[M+NH₄]⁺361.16052
[M+K]⁺382.08986

Experimental Protocols

Standard protocols for acquiring spectroscopic data are provided below. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are typically necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[1]

    • Solid/KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal interference in the spectral regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the salt plates or solvent for subtraction from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a suitable volatile solvent such as methanol or acetonitrile.[1]

  • Instrumentation: A variety of mass spectrometers can be used (e.g., LC-MS/MS, GC-MS). For a non-volatile compound like this, electrospray ionization (ESI) is a common technique.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in either positive or negative ion mode to observe different adducts.

    • For high-resolution mass spectrometry (HRMS), precise mass measurements can be used to confirm the elemental composition.

Workflow for Spectroscopic Verification

The logical flow for confirming the structure of this compound using spectroscopy is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Verification Synthesis Synthesized Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Group Frequencies - Molecular Ion & Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Predicted Data & Reference Compounds Data_Analysis->Comparison Structure_Confirmation Structure Verified Comparison->Structure_Confirmation Data Matches Structure_Mismatch Structure Incorrect/ Impure Comparison->Structure_Mismatch Data Mismatches

Caption: Workflow for the structural verification of a synthesized compound.

Alternative Analytical Methods

Beyond the primary spectroscopic techniques, other methods can provide complementary information for structural confirmation and purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound.[1] By comparing the retention time to a known standard, it can also aid in identification. A purity of 95% has been reported for the synthesized compound using this method.[1]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N). This experimental data can be compared with the theoretical values calculated from the molecular formula (C₁₅H₂₁NO₈) to confirm the elemental composition.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.

By integrating data from these spectroscopic and analytical techniques, researchers can confidently verify the structure and purity of this compound, ensuring its suitability for subsequent use in pharmaceutical synthesis and development.

References

Comparative Analysis of the Biological Activity of Quinazoline-Based Compounds Derived from Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of quinazoline-based compounds, which can be synthesized from the key intermediate, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. The focus of this analysis is on the anticancer properties of these compounds, particularly their activity as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visualizations of key pathways and workflows to aid in research and development efforts.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, most notably quinazoline derivatives. The 6,7-bis(2-methoxyethoxy) substitution pattern on the quinazoline ring, derived from this starting material, is a key feature of several potent EGFR tyrosine kinase inhibitors, including the clinically approved drug Erlotinib. This guide will explore the biological activity of such compounds and compare them with other relevant quinazoline-based anticancer agents.

Synthesis Outline

The general synthetic route from this compound to the 4-anilinoquinazoline scaffold, a common core for EGFR inhibitors, is a multi-step process. The initial step involves the reduction of the nitro group to an amine, followed by cyclization to form the quinazoline ring system. Subsequent modifications, such as the introduction of various aniline moieties at the 4-position, lead to a diverse library of compounds with varying biological activities.

Synthesis_Workflow start This compound intermediate1 Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate start->intermediate1 Reduction intermediate2 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one intermediate1->intermediate2 Cyclization intermediate3 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate2->intermediate3 Chlorination end 4-Anilino-6,7-bis(2-methoxyethoxy)quinazoline Derivatives intermediate3->end Nucleophilic Substitution EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Inhibitor Quinazoline Inhibitor Inhibitor->P_EGFR Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Survival PI3K_AKT_mTOR->Survival

A Comparative Guide to Alternative Precursors in Erlotinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a synthetic route for an active pharmaceutical ingredient (API) like Erlotinib is a critical decision that impacts yield, purity, cost, and safety. This guide provides a comparative analysis of different precursor materials for the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. We will delve into the experimental data and protocols for the most common synthetic pathways, offering a clear comparison to aid in process development and optimization.

Standard vs. Alternative Synthetic Strategies

The synthesis of Erlotinib typically converges on the key intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. The divergence in synthetic routes often lies in the choice of the initial precursor and the subsequent steps to construct this critical intermediate. The final step generally involves the coupling of this chloroquinazoline intermediate with 3-ethynylaniline.[1][2][3]

This guide will compare two prominent synthetic routes starting from different precursors:

  • Route A: Starting from 3,4-dihydroxybenzoic acid.

  • Route B: Starting from 3,4-dihydroxybenzaldehyde.

A notable modification within Route A, which offers a safer and more economical approach for a key reduction step, will also be highlighted.

Comparative Data on Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to provide an at-a-glance comparison of their efficiencies.

ParameterRoute A (from 3,4-dihydroxybenzoic acid)Modified Route ARoute B (from 3,4-dihydroxybenzaldehyde)
Starting Material 3,4-dihydroxybenzoic acid3,4-dihydroxybenzoic acid3,4-dihydroxybenzaldehyde
Key Intermediate 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one2-nitro-4,5-bis(2-methoxyethoxy)benzaldehyde
Overall Yield Approx. 44%[4][5]Approx. 44%[4][5]Yield for quinazoline ring formation reported as 44%[6]
Purity High purity achievableHigh purity achievableNot explicitly stated
Key Advantages Well-established route.Avoids high-pressure H2, uses cheaper reagents, catalyst can be recovered.[4][5]Commercially available starting material.
Key Disadvantages Traditional reduction step uses high-pressure H2 and expensive catalyst (PtO2).[4][6]-Lower yield in quinazoline ring formation step.[6]

Signaling Pathways and Experimental Workflows

To visualize the synthetic logic, the following diagrams illustrate the reaction sequences for the discussed routes.

G cluster_0 Route A: From 3,4-dihydroxybenzoic acid A 3,4-dihydroxybenzoic acid B 3,4-bis(2-methoxyethoxy)benzoic acid A->B O-alkylation C Ethyl 3,4-bis(2-methoxyethoxy)benzoate B->C Esterification D Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate C->D Nitration E Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate D->E Reduction (Traditional: H2/PtO2 or Modified: NH4HCO2/Pd-C) F 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one E->F Cyclization G 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline F->G Chlorination H Erlotinib G->H Coupling with 3-ethynylaniline

Caption: Synthetic pathway of Erlotinib starting from 3,4-dihydroxybenzoic acid.

G cluster_1 Route B: From 3,4-dihydroxybenzaldehyde I 3,4-dihydroxybenzaldehyde J 3,4-bis(2-methoxyethoxy)benzaldehyde I->J O-alkylation K 2-nitro-4,5-bis(2-methoxyethoxy)benzaldehyde J->K Nitration L 2-nitro-4,5-bis(2-methoxyethoxy)benzoic acid K->L Oxidation M 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid L->M Reduction N 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one M->N Cyclization O 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline N->O Chlorination P Erlotinib O->P Coupling with 3-ethynylaniline

Caption: Synthetic pathway of Erlotinib starting from 3,4-dihydroxybenzaldehyde.

Experimental Protocols

Below are the detailed methodologies for the key steps in the synthesis of Erlotinib via the modified Route A, which presents a safer and more economical alternative to the traditional method.

Synthesis of 3,4-bis(2-methoxyethoxy)benzoic acid[4]
  • A suspension of 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in DMF (120 ml) is stirred for 1 hour at 100 °C.

  • The reaction mixture is cooled to 50 °C, and 1-chloro-2-methoxyethane (54.18 ml) is added.

  • The mixture is then heated to 85 °C and stirred for 20 hours.

  • After filtration and washing with ethyl acetate, the combined filtrates are evaporated to yield an intermediate which is then hydrolyzed to afford 3,4-bis(2-methoxyethoxy)benzoic acid.

Modified Reduction of Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate[4][5]

This modified protocol avoids the use of high-pressure hydrogen gas.

  • To a flask containing 10% Pd/C (45 mg), add propan-2-ol (1.59 mL).

  • A solution of ammonium formate (0.265 g) in water (0.2 mL) is added, and the mixture is stirred at room temperature for 1 minute to activate the palladium.

  • Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate (0.15 g, 0.41 mmol) is then added to the reaction mixture.

  • The mixture is stirred at room temperature for 20 minutes.

  • The resulting mixture is filtered and washed with ethyl acetate and propan-2-ol.

  • The filtrate is concentrated under reduced pressure to yield ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with a reported yield of 92.33%.[4]

Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one[4]
  • The aminobenzoate derivative from the previous step is cyclized using formamide and ammonium formate to construct the quinazolinone ring.

Chlorination to 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline[2][4]
  • The quinazolinone is chlorinated using a chlorinating agent such as oxalyl chloride or thionyl chloride (SOCl₂) in a suitable solvent like toluene.[2][4]

  • The reaction mixture is typically refluxed for 1.5 hours.[4]

Final Synthesis of Erlotinib[1][3]
  • 3-Ethynylaniline is added to a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in a solvent such as isopropanol.

  • The mixture is stirred at an elevated temperature (e.g., 85 °C) for several hours.[1][3]

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by adding it to ice water, then collected by filtration.

Conclusion

The choice of precursor for Erlotinib synthesis has significant implications for the overall efficiency and safety of the process. While both 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde are viable starting materials, the route commencing with 3,4-dihydroxybenzoic acid is well-documented. Furthermore, the modified reduction step within this route, utilizing ammonium formate as an in situ hydrogen donor, presents a compelling alternative to traditional methods that rely on high-pressure hydrogen gas and expensive catalysts.[4][5] This modification not only enhances the safety profile of the synthesis but also improves its economic viability by using less expensive reagents and allowing for catalyst recovery.[4] For researchers and drug development professionals, these factors are crucial considerations in the selection and optimization of the synthetic pathway for Erlotinib.

References

A Comparative Guide to the Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a crucial building block in the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors.[1] This guide provides a detailed cost-benefit analysis of the primary conventional synthesis method and explores alternative approaches, offering experimental data and protocols to inform your selection of the most suitable route.

Conventional Two-Step Synthesis: The Industry Standard

The most widely employed method for synthesizing this compound is a robust two-step process commencing with the etherification of ethyl 3,4-dihydroxybenzoate, followed by the nitration of the resulting intermediate. This method is favored for its high yields and purity.[1]

Step 1: Etherification of Ethyl 3,4-dihydroxybenzoate

The initial step involves a nucleophilic substitution reaction to introduce the two 2-methoxyethoxy side chains.

Experimental Protocol:

  • Reactants: Ethyl 3,4-dihydroxybenzoate and 2-chloroethyl methyl ether.

  • Base: Potassium carbonate (K₂CO₃) is preferred over sodium hydroxide (NaOH) to minimize the risk of ester hydrolysis.[1]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is used to enhance the reaction rate.[1]

  • Stoichiometry: A slight excess of 2-chloroethyl methyl ether (approximately 2.2 moles per hydroxyl group) is recommended to ensure complete dietherification.[1]

  • Temperature: The reaction is typically carried out at an elevated temperature, often under reflux, ranging from 50 to 100°C.

  • Reaction Time: The reaction duration can vary, but is often in the range of several hours.

Step 2: Nitration of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

The second step is an electrophilic aromatic substitution to introduce the nitro group at the 2-position of the benzene ring.

Experimental Protocol:

  • Reactant: Ethyl 3,4-bis(2-methoxyethoxy)benzoate.

  • Nitrating Agent: A mixture of nitric acid (HNO₃, 65-70%) and a catalytic amount of concentrated sulfuric acid (H₂SO₄) is used to generate the nitronium ion (NO₂⁺).[1]

  • Temperature: Strict temperature control is crucial to prevent over-nitration and side reactions. The reaction is typically maintained between 0 and 10°C.[1]

  • Reaction Time: The reaction is generally completed within 1 to 3 hours.[1]

  • Work-up: The reaction is quenched by pouring the mixture into ice water, followed by extraction of the product with a suitable organic solvent like ethyl acetate.[1]

Quantitative Data Summary for Conventional Synthesis
ParameterEtherificationNitrationOverall
Starting Material Ethyl 3,4-dihydroxybenzoateEthyl 3,4-bis(2-methoxyethoxy)benzoate
Key Reagents 2-chloroethyl methyl ether, K₂CO₃, DMFHNO₃, H₂SO₄
Typical Yield High (specific yield not consistently reported)85-92%[1]High
Purity Intermediate for next step>95%[1]>95%
Reaction Time Several hours1-3 hours[1]
Temperature 50-100°C0-10°C[1]
Cost Analysis of Conventional Synthesis

The cost of this synthesis is influenced by the price of starting materials and reagents. Below is an estimated cost breakdown based on currently available pricing. Prices are subject to fluctuation and depend on the supplier and quantity purchased.

ReagentPrice (USD)Quantity
Ethyl 3,4-dihydroxybenzoate~$40-605 g
2-Chloroethyl methyl ether~$50-70100 mL
Potassium Carbonate~$20-30500 g
Dimethylformamide (DMF)~$50-701 L
Nitric Acid (70%)~$40-601 L
Sulfuric Acid (98%)~$30-502.5 L

Note: The prices are indicative and for laboratory-scale quantities. Bulk pricing for industrial-scale production would be significantly lower.

Workflow for Conventional Synthesis

Conventional Two-Step Synthesis Workflow cluster_etherification Step 1: Etherification cluster_nitration Step 2: Nitration A Ethyl 3,4-dihydroxybenzoate D Reaction at 50-100°C A->D B 2-chloroethyl methyl ether B->D C K2CO3, DMF C->D E Ethyl 3,4-bis(2-methoxyethoxy)benzoate D->E G Reaction at 0-10°C E->G F HNO3, H2SO4 F->G H Work-up G->H I This compound H->I

Caption: Workflow of the conventional two-step synthesis.

Alternative Synthesis Methods

While the conventional method is well-established, several alternative routes have been explored with the aim of improving efficiency, reducing environmental impact, and lowering costs.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry approach that can significantly accelerate reaction rates and improve yields.

Potential Advantages:

  • Reduced Reaction Time: Pilot studies have suggested that microwave irradiation can reduce the etherification time from 6 hours to as little as 45 minutes.

  • Increased Yields: In many organic reactions, microwave heating leads to higher product yields compared to conventional heating.

  • Energy Efficiency: Microwaves heat the reaction mixture directly, leading to more efficient energy transfer and reduced energy consumption.

  • Greener Chemistry: The potential for shorter reaction times and the use of fewer or no solvents aligns with the principles of green chemistry.

Challenges:

  • Equipment Cost: The initial investment for a dedicated microwave reactor is higher than for conventional heating setups.

  • Scalability: Scaling up microwave-assisted reactions for industrial production can present challenges.

Experimental Data:

Direct Esterification of 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid

This theoretical route involves the direct esterification of the corresponding carboxylic acid with ethanol.

Challenges:

  • Precursor Unavailability: The starting material, 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid, is not commercially available and is challenging to synthesize, making this method economically unviable for most applications.[1]

Synthesis from a Nitrile Derivative

Another potential method involves the synthesis starting from a nitrile precursor.

Challenges:

  • Limited Information: Detailed experimental protocols, yields, and cost information for this route are scarce, preventing a comprehensive evaluation.

Comparison of Synthesis Methods

Comparison of Synthesis Methods cluster_pros Pros cluster_cons Cons A Conventional Synthesis A_pro High yield & purity Well-established A->A_pro A_con Longer reaction time Higher energy consumption A->A_con B Microwave-Assisted Synthesis B_pro Fast reaction time Energy efficient Potentially greener B->B_pro B_con High initial equipment cost Scalability challenges Limited data B->B_con C Direct Esterification C_con Precursor difficult to synthesize Economically unviable C->C_con D Nitrile Derivative Route D_con Lack of detailed information D->D_con

Caption: Pros and cons of different synthesis methods.

Conclusion and Recommendations

For most laboratory and industrial applications, the conventional two-step synthesis remains the most reliable and well-documented method for producing this compound. Its high yields and purity, coupled with readily available starting materials, make it the current standard.

Microwave-assisted synthesis presents a compelling alternative, particularly for research and small-scale production where speed and efficiency are critical. The significant reduction in reaction time could streamline the drug development process. However, the initial investment in specialized equipment and the need for further process development and validation for scale-up are important considerations.

The direct esterification and nitrile derivative routes are currently not practical alternatives due to the inaccessibility of starting materials and a lack of detailed experimental data.

Researchers and drug development professionals should weigh the factors of scale, budget, time constraints, and commitment to green chemistry principles when selecting the optimal synthesis method for their specific needs. For those with access to the necessary equipment, an initial investigation into optimizing a microwave-assisted protocol could prove to be a valuable long-term investment.

References

A Comparative Guide to Byproduct Characterization in the Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of byproducts generated during the synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key intermediate in the production of several pharmaceuticals, including the tyrosine kinase inhibitor Erlotinib.[1][2] Understanding and controlling the impurity profile of this intermediate is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the primary synthesis method, potential alternative routes, and the characterization of associated byproducts, supported by experimental data and detailed methodologies where available.

Primary Synthesis Route: Nitration of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

The most common industrial synthesis of this compound involves the electrophilic nitration of Ethyl 3,4-bis(2-methoxyethoxy)benzoate.[2] This reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid, often at controlled low temperatures to minimize the formation of byproducts.[2]

Potential Byproducts

The primary byproducts in this synthesis arise from two main side reactions: polynitration and oxidation.

  • Polynitration Products: The introduction of more than one nitro group onto the aromatic ring can occur, leading to the formation of dinitro and potentially trinitro derivatives. The electron-donating nature of the methoxyethoxy groups activates the benzene ring, making it susceptible to further nitration if the reaction conditions are not carefully controlled. One potential, though not definitively identified in this specific reaction, dinitro-byproduct could be a compound like 2-(2-Methoxyethoxy)ethyl 3,5-dinitrobenzoate, arising from cleavage and subsequent nitration of a side chain, or dinitration on the primary aromatic ring.

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the starting material or the product. This can result in the formation of phenolic byproducts due to the cleavage of the ether linkages or other oxidative degradation products. The nitration of catechol ethers, which are structurally similar to the starting material, is known to be susceptible to oxidation, potentially leading to quinone-type structures or ring-opened products.

  • Isomeric Byproducts: While the directing effects of the substituents favor nitration at the 2-position, small amounts of other positional isomers may be formed.

Quantitative Analysis of Byproducts

Precise quantitative data for byproduct formation in the synthesis of this compound is not extensively published in peer-reviewed literature. However, based on general principles of electrophilic nitration and information from related syntheses, the distribution of products is highly dependent on reaction parameters.

ParameterEffect on Byproduct FormationTypical Range
Temperature Higher temperatures increase the rates of both polynitration and oxidation.0-10 °C
Nitrating Agent Concentration Higher concentrations of nitric and sulfuric acid increase the likelihood of polynitration.Stoichiometric to a slight excess
Reaction Time Prolonged reaction times can lead to increased formation of oxidation and polynitration byproducts.1-4 hours
Purity of Starting Material Impurities in the starting Ethyl 3,4-bis(2-methoxyethoxy)benzoate can lead to additional byproducts.>98%

Alternative Synthesis Routes and Their Potential Byproduct Profiles

While the nitration of Ethyl 3,4-bis(2-methoxyethoxy)benzoate is the dominant method, alternative synthetic strategies have been explored for similar compounds. These alternatives may offer different impurity profiles.

Direct Esterification of 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid

This route involves the direct esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

  • Potential Byproducts: The primary byproducts in this case would likely be related to incomplete esterification (residual starting material) or side reactions of the carboxylic acid under acidic conditions, such as dehydration or decarboxylation, although the latter is less likely under typical esterification conditions. Byproducts from the nitration step would be carried over from the synthesis of the starting nitrobenzoic acid. The use of a large excess of ethanol can help drive the reaction to completion, minimizing residual starting material.

Microwave-Assisted Synthesis

Microwave-assisted synthesis can be applied to either the nitration or the esterification step to potentially reduce reaction times and improve yields.

  • Potential Byproducts: The high energy input in a short period could potentially lead to a different distribution of byproducts. While it can sometimes offer higher selectivity, it may also promote thermal degradation or other side reactions if not carefully controlled. For the nitration step, this could alter the ratio of mono- to polynitrated products. For the esterification, it may reduce the amount of unreacted starting material but could potentially lead to other thermal decomposition products.

Comparative Summary of Synthesis Methods

Synthesis MethodPrimary ByproductsAdvantagesDisadvantages
Nitration of Ethyl 3,4-bis(2-methoxyethoxy)benzoate Polynitrated compounds, Oxidation products, Isomeric byproductsWell-established, high-yielding for the desired product.Requires careful control of reaction conditions to minimize byproducts; use of strong, corrosive acids.
Direct Esterification Unreacted starting materials, byproducts from the synthesis of the nitrobenzoic acid.Avoids the direct nitration of the ester, potentially leading to a cleaner product profile with respect to nitration byproducts.The synthesis of the starting 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid can be challenging and may introduce its own set of impurities.
Microwave-Assisted Synthesis Similar to conventional methods but potentially with a different distribution; thermal degradation products.Faster reaction times, potentially higher yields and selectivity.Requires specialized equipment; potential for localized overheating leading to different byproduct profiles.

Experimental Protocols for Byproduct Characterization

A multi-technique approach is essential for the comprehensive characterization of byproducts.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is the primary technique for the separation and quantification of the main product and its byproducts. LC-MS is invaluable for the identification of unknown impurities.

Illustrative HPLC-MS Method:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A Diode Array Detector (DAD) or UV detector can be used for quantification, while a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ) is used for identification based on mass-to-charge ratio and fragmentation patterns.

  • Sample Preparation: The reaction mixture is typically quenched, extracted with an organic solvent, and the solvent is evaporated. The residue is then dissolved in a suitable solvent (e.g., acetonitrile) for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a powerful tool for the definitive structural elucidation of isolated impurities. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity of atoms in unknown byproduct molecules.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of byproducts in the synthesis of this compound.

Byproduct_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_quantification Quantification & Reporting Synthesis Ethyl 4,5-bis(2-methoxyethoxy)- 2-nitrobenzoate Synthesis Quench Reaction Quenching & Workup Synthesis->Quench Crude Reaction Mixture HPLC_Screening Initial HPLC Screening (Purity Assessment) Quench->HPLC_Screening LCMS_Analysis LC-MS Analysis (Impurity Identification) HPLC_Screening->LCMS_Analysis If impurities detected Quantification Quantitative HPLC Method Development & Validation HPLC_Screening->Quantification Develop method for known & unknown impurities Isolation Impurity Isolation (Prep-HPLC) LCMS_Analysis->Isolation For unknown impurities NMR_Spectroscopy NMR Spectroscopy (Structure Elucidation) Isolation->NMR_Spectroscopy Reporting Reporting of Impurity Profile Quantification->Reporting

Caption: Workflow for Byproduct Characterization.

Logical Relationship of Byproduct Formation

The following diagram illustrates the logical relationship between the starting material, the desired product, and the potential byproducts in the primary synthesis route.

Byproduct_Formation SM Ethyl 3,4-bis(2-methoxyethoxy)benzoate Product Ethyl 4,5-bis(2-methoxyethoxy)- 2-nitrobenzoate SM->Product Nitration (Desired) Poly Polynitration Products SM->Poly Further Nitration Ox Oxidation Products SM->Ox Oxidation Iso Isomeric Byproducts SM->Iso Alternative Nitration Product->Poly Further Nitration

Caption: Byproduct Formation Pathways.

References

Comparative Spectroscopic Analysis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers providing a cross-referenced spectral analysis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. This guide includes a comparative look at its structural analogs, featuring detailed experimental protocols and spectral data to aid in compound identification and characterization.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of tyrosine kinase inhibitors like Erlotinib Hydrochloride.[1] Its molecular structure, featuring two methoxyethoxy side chains, enhances solubility, a critical property in drug development. This guide provides a comprehensive cross-reference of its spectral data alongside structurally related compounds to facilitate its identification and differentiation. The comparison includes Ethyl 4,5-dimethoxy-2-nitrobenzoate, which has similar substitutions, and the simpler Ethyl 2-nitrobenzoate, allowing for an examination of the spectral influence of the alkoxy side chains.

Spectral Data Comparison

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its selected analogs. This side-by-side comparison is designed to highlight the key spectral differences and aid in the unambiguous identification of these compounds.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

Compound NameAromatic Protons (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₂OCH₃ (ppm)-OCH₃ (ppm)-CH₂CH₃ (ppm)
This compound Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Ethyl 4,5-dimethoxy-2-nitrobenzoate Data not available in search resultsData not available in search resultsN/AData not available in search resultsData not available in search results
Ethyl 2-nitrobenzoate 7.93 (d, J=7.6 Hz, 1H), 7.77 (d, J=7.2 Hz, 1H), 7.72–7.62 (m, 2H)[2]4.40 (q, J=7.2 Hz, 2H)[2]N/AN/A1.36 (t, J=7.2 Hz, 3H)[2]

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Compound NameC=O (ppm)Aromatic Carbons (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₂OCH₃ (ppm)-OCH₃ (ppm)-CH₂CH₃ (ppm)
This compound Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Ethyl 4,5-dimethoxy-2-nitrobenzoate Data not available in search resultsData not available in search resultsData not available in search resultsN/AData not available in search resultsData not available in search results
Ethyl 2-nitrobenzoate 165.5[3]135.7, 132.8, 132.4, 131.8, 129.8, 129.6, 128.0, 127.6, 122.3[3]61.0N/AN/A14.1

Table 3: Mass Spectrometry Data Comparison

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₅H₂₁NO₈[1]343.33[1]Predicted [M+H]⁺: 344.13398, [M+Na]⁺: 366.11592[4]
Ethyl 4,5-dimethoxy-2-nitrobenzoate C₁₁H₁₃NO₆[5]255.22[5]Data not available in search results
Ethyl 2-nitrobenzoate C₉H₉NO₄[6]195.17[6]195 (M⁺), 165, 150, 149, 121, 120, 104, 92, 76, 65, 64, 63, 51, 50[6]

Experimental Protocols

Synthesis of this compound [1]

The synthesis of this compound is typically achieved through the nitration of its precursor, ethyl 3,4-bis(2-methoxyethoxy)benzoate.

  • Materials: Ethyl 3,4-bis(2-methoxyethoxy)benzoate, Nitric acid, Acetic acid.

  • Procedure:

    • Dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate in acetic acid.

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add nitric acid to the cooled solution while maintaining the temperature between 0–5°C.

    • Stir the reaction mixture at this temperature for a specified period.

    • Upon completion, quench the reaction by pouring it over crushed ice.

    • The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer with complete proton decoupling.

Mass Spectrometry

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: Direct infusion or via gas chromatography/liquid chromatography.

  • Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route to this compound.

Synthesis_Pathway Precursor Ethyl 3,4-bis(2-methoxyethoxy)benzoate Reagents HNO₃, Acetic Acid 0-5 °C Precursor->Reagents Product This compound Reagents->Product Nitration Spectral_Analysis_Workflow Start Obtain Sample MS Mass Spectrometry Start->MS Determine Molecular Weight H_NMR ¹H NMR Spectroscopy Start->H_NMR Identify Proton Environment C_NMR ¹³C NMR Spectroscopy Start->C_NMR Identify Carbon Skeleton Analysis Correlate Spectral Data MS->Analysis H_NMR->Analysis C_NMR->Analysis Structure Confirm Structure Analysis->Structure

References

Comparative Efficacy of Tyrosine Kinase Inhibitors Derived from Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of tyrosine kinase inhibitors (TKIs) derived from the chemical intermediate Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. The primary TKI synthesized from this precursor is Erlotinib, a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document will focus on the performance of Erlotinib in comparison to other alternative EGFR TKIs, supported by experimental data from preclinical and clinical studies.

Introduction

This compound serves as a crucial building block in the synthesis of quinazoline-based TKIs.[1] Its chemical structure is foundational for the creation of the quinazoline core, a key pharmacophore in many EGFR inhibitors. The most prominent TKI synthesized from this intermediate is Erlotinib Hydrochloride. The synthesis involves the reduction of the nitro group on this compound to an amine, which is then cyclized to form the quinazoline ring structure.[2] Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis.[3][4]

Comparative Efficacy Data

The efficacy of Erlotinib and its alternatives is typically evaluated through in vitro studies measuring the half-maximal inhibitory concentration (IC50) against various cancer cell lines and through clinical trials assessing patient outcomes.

Table 1: In Vitro Efficacy (IC50) of Erlotinib and Alternative EGFR TKIs against Various Cancer Cell Lines

Cell LineCancer TypeErlotinib IC50 (µM)Gefitinib IC50 (µM)Afatinib IC50 (µM)
EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
HCC827 (Exon 19 del)NSCLC~0.01 - 0.05~0.01 - 0.03~0.001 - 0.01
H1650 (Exon 19 del)NSCLC~5 - 10>10~0.01
H1975 (L858R, T790M)NSCLC>10>10~0.01
EGFR Wild-Type Cancers
A549NSCLC>10>10~1 - 5
BxPC-3Pancreatic~1.26 - 5.8-~0.01 - 0.1
DiFiColon~0.02--
MDA-MB-468Breast~0.02--
KYSE410Esophageal5.00 ± 0.46[5]--
KYSE450Esophageal7.60 ± 0.51[5]--

Data compiled from multiple sources.[3][5][6][7][8] Note that IC50 values can vary between studies due to different experimental conditions.

Table 2: Summary of Key Clinical Trial Efficacy Data for Erlotinib in Advanced Non-Small Cell Lung Cancer (NSCLC)

Trial/StudyPatient PopulationTreatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
BR.21Previously treated advanced NSCLCErlotinib6.7 months[9]2.2 months8.9%[9]
Placebo4.7 months[9]1.8 months<1%[9]
EURTACFirst-line, EGFR-mutant advanced NSCLCErlotinib22.9 months9.7 months58%
Chemotherapy19.5 months5.2 months15%
TRUSTPreviously treated or unsuitable for chemotherapyErlotinib7.9 months[10]3.25 months[10]14.7%
TOPICALUnsuitable for chemotherapyErlotinib3.7 months[11]2.8 months[11]4%[11]
Placebo3.6 months[11]2.6 months[11]2%[11]

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

Erlotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, a key receptor in cellular signaling. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][12][13] Erlotinib competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing this autophosphorylation and subsequent signal transduction.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

EGFR signaling pathway and Erlotinib's point of inhibition.

Experimental Workflow: Cell Viability (MTT) Assay

A common in vitro method to assess the efficacy of TKIs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours to allow cell attachment Seed_Cells->Incubate_24h Add_TKI Add varying concentrations of TKI (e.g., Erlotinib) Incubate_24h->Add_TKI Incubate_48_72h Incubate for 48-72 hours Add_TKI->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours (Formazan crystal formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at ~570nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data to determine IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

A typical workflow for a cell viability (MTT) assay.

Experimental Protocols

1. EGFR Kinase Inhibition Assay (In Vitro)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against the EGFR kinase.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[14]

    • ATP (Adenosine triphosphate)

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test compound (e.g., Erlotinib) dissolved in DMSO

    • 96-well or 384-well plates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate.

    • Add the recombinant EGFR enzyme to each well.

    • Add the peptide substrate and ATP mixture to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[14][15]

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

2. Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of a TKI on the viability of cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., A549, HCC827)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well clear-bottom cell culture plates

    • Test compound (e.g., Erlotinib) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader capable of measuring absorbance at ~570 nm

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.[16]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[16]

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound or vehicle control.

    • Incubate the plate for an appropriate duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[16]

    • After the incubation period, add 10-20 µL of MTT solution to each well.[16][17]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[16][17]

    • Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17]

    • Gently shake the plate for approximately 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.[19]

Conclusion

Erlotinib, a tyrosine kinase inhibitor derived from this compound, is a potent inhibitor of EGFR signaling. Its efficacy, particularly in EGFR-mutant non-small cell lung cancer, has been well-established through extensive preclinical and clinical research. When compared to other EGFR TKIs, the choice of therapy often depends on the specific EGFR mutation status of the tumor, with second and third-generation inhibitors showing improved activity against certain resistance mutations. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of novel TKIs in the drug development pipeline.

References

Comparing the reactivity of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate with structurally similar compounds. This analysis is crucial for researchers in organic synthesis and drug development who utilize nitroaromatic compounds as key intermediates. The reactivity of the nitro and ester functional groups is paramount in synthetic transformations, and understanding the influence of substituents is key to optimizing reaction conditions and predicting outcomes.

This compound is a key intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like erlotinib.[1] Its reactivity is primarily dictated by the interplay of three functional groups: the electron-withdrawing nitro group, the ester moiety, and the electron-donating 4,5-bis(2-methoxyethoxy) substituents.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate the reactivity of this compound against two analogues: Ethyl 4,5-dimethoxy-2-nitrobenzoate and Ethyl 2-nitrobenzoate. The primary reactions of interest are the hydrolysis of the ester and the reduction of the nitro group, both common transformations in synthetic pathways.

The electronic effects of the substituents on the benzene ring play a significant role in determining the reactivity of these compounds. The methoxy (-OCH₃) and methoxyethoxy (-OCH₂CH₂OCH₃) groups are electron-donating through resonance, while the nitro (-NO₂) group is strongly electron-withdrawing.

CompoundSubstituents at C4 and C5Expected Electronic Effect on the RingPredicted Relative Rate of Ester HydrolysisPredicted Relative Rate of Nitro Reduction
This compound-OCH₂CH₂OCH₃Strongly Electron-DonatingSlowerFaster
Ethyl 4,5-dimethoxy-2-nitrobenzoate-OCH₃Electron-DonatingModerateModerate
Ethyl 2-nitrobenzoate-HNeutralFasterSlower

Note: This table presents a qualitative prediction based on the electronic properties of the substituents. Experimental verification is recommended. The electron-donating alkoxy groups increase the electron density on the aromatic ring, which is expected to decrease the electrophilicity of the ester's carbonyl carbon, thus slowing down nucleophilic attack during hydrolysis. Conversely, the increased electron density on the ring should facilitate the reduction of the electron-withdrawing nitro group. The longer methoxyethoxy chains may also introduce steric hindrance, potentially affecting reaction rates.

Key Reaction Pathways and Experimental Considerations

The following diagrams illustrate the signaling pathways for the two primary reactions discussed: ester hydrolysis and nitro group reduction.

EsterHydrolysis Substrate This compound Intermediate Tetrahedral Intermediate Substrate->Intermediate H₂O, H⁺ or OH⁻ Product 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic Acid + Ethanol Intermediate->Product Collapse

Figure 1: Pathway for Ester Hydrolysis.

NitroReduction Substrate This compound Intermediate1 Nitroso Intermediate Substrate->Intermediate1 [H] Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 [H] Product Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Intermediate2->Product [H]

Figure 2: Pathway for Nitro Group Reduction.

Experimental Protocols

The following are generalized protocols for comparing the reactivity of the aforementioned compounds. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Comparative Hydrolysis of Nitrobenzoate Esters

This protocol outlines a method to compare the rates of alkaline hydrolysis.

Materials:

  • This compound

  • Ethyl 4,5-dimethoxy-2-nitrobenzoate

  • Ethyl 2-nitrobenzoate

  • Ethanol (or other suitable solvent)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Magnetic stirrer and stir bars

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare equimolar solutions of each ester in ethanol.

  • In separate flasks, add a known volume of the ester solution and a known volume of the standardized sodium hydroxide solution, ensuring the base is in excess.

  • Place the flasks in a constant temperature bath and start a timer.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of standardized hydrochloric acid.

  • Back-titrate the excess acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Calculate the concentration of the remaining ester at each time point.

  • Plot the concentration of the ester versus time to determine the reaction rate for each compound.

HydrolysisWorkflow start Prepare equimolar ester solutions step1 Mix ester and NaOH solutions start->step1 step2 Incubate at constant temperature step1->step2 step3 Withdraw and quench aliquots at intervals step2->step3 step4 Back-titrate with HCl step3->step4 step5 Calculate ester concentration step4->step5 step6 Plot concentration vs. time to determine rate step5->step6 ReductionWorkflow start Dissolve nitrobenzoate in ethanol step1 Add SnCl₂·2H₂O start->step1 step2 Reflux and monitor by TLC step1->step2 step3 Quench with NaHCO₃ solution step2->step3 step4 Extract with ethyl acetate step3->step4 step5 Wash, dry, and concentrate step4->step5 step6 Determine product yield step5->step6

References

Safety Operating Guide

Safe Disposal of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents is a critical component of ensuring a secure and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, a substituted nitrobenzoate compound. Adherence to these protocols is essential for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile, and inspect them for any signs of degradation before use.[1][2]

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles to prevent eye contact.[1][2]

  • Protective Clothing: A laboratory coat or other protective garments should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Hazard and Precautionary Summary

Based on data from related nitroaromatic compounds, the following table summarizes the likely hazards and necessary precautions for this compound.

Hazard ClassificationGHS Hazard Statement (Anticipated)Precautionary Statement (Recommended)
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Tract IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
IncompatibilityIncompatible with strong oxidizing agents.[1][3]Store away from strong oxidizing agents to prevent potentially explosive mixtures.[1]
Hazardous DecompositionMay produce nitrogen oxides, carbon monoxide, and carbon dioxide upon thermal decomposition.[3][5]Avoid excessive heat and uncontrolled heating.[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in general waste streams. [2][6]

1. Waste Segregation and Collection:

  • Designated Container: Collect all waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, absorbent pads) in a dedicated, compatible, and sealable waste container.[1][2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[1][2]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents.[1]

2. Waste Storage:

  • Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

  • Secondary Containment: It is best practice to place the waste container within a secondary containment bin to mitigate the impact of any potential leaks.[1]

  • Security: The storage area should be secure and accessible only to authorized personnel.[6]

3. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[6]

  • Provide the disposal company with a copy of all available safety information, noting that a specific SDS is not available and the hazard assessment is based on structurally similar compounds.

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Materials:

  • Appropriate PPE (as listed above)

  • Inert absorbent material (e.g., vermiculite, sand, or earth)[6]

  • A labeled, sealable container for hazardous waste[6]

  • 60-70% ethanol (for dampening solid spills)[7]

  • Soap and water solution

Procedure:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large, evacuate the area.

  • Contain the Spill: Prevent the further spread of the material.[6]

  • For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material.[6]

  • For Solid Spills: To avoid generating dust, dampen the spilled solid with 60-70% ethanol before collection.[7]

  • Collect the Waste: Carefully sweep or scoop the absorbed/dampened material into a designated hazardous waste container.[3][7]

  • Decontaminate the Area: Clean the spill area thoroughly. A solvent wash with 60-70% ethanol, followed by a wash with soap and water, is recommended for surfaces.[7]

  • Dispose of Cleanup Materials: All contaminated materials, including gloves, absorbent pads, and cleaning supplies, must be placed in the sealed hazardous waste container for professional disposal.[2]

Disposal Workflow and Decision-Making

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process in the event of a spill.

cluster_0 Routine Waste Disposal Workflow A Generate Waste (Unused chemical, contaminated labware) B Segregate into a Designated, Labeled Hazardous Waste Container A->B C Store Securely in a Ventilated, Designated Waste Accumulation Area B->C D Arrange for Pickup by a Licensed Waste Disposal Contractor C->D E Provide Safety Information to Disposal Contractor D->E

Caption: Routine Disposal Workflow for Chemical Waste.

Caption: Decision Workflow for Spill Cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Reactant of Route 2
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.